E3 ligase Ligand 29
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
3-(3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O3/c1-15-8-4-2-3-5-9(8)16(13(15)19)10-6-7-11(17)14-12(10)18/h2-5,10H,6-7H2,1H3,(H,14,17,18) |
InChIキー |
VFDZUWPTOYTMAL-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand 29 (GDC-0152): Mechanism of Action and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action, quantitative biophysical data, and key experimental methodologies related to E3 Ligase Ligand 29, also known as GDC-0152. This small molecule is a potent antagonist of the Inhibitor of Apoptosis (IAP) family of proteins, several of which are critical E3 ubiquitin ligases involved in cell death and survival signaling pathways.
Core Mechanism of Action: IAP Antagonism and E3 Ligase Modulation
GDC-0152 functions as a Smac/DIABLO mimetic, targeting the Baculoviral IAP Repeat (BIR) domains of several key IAP proteins.[1] The primary targets include cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), X-linked IAP (XIAP), and melanoma IAP (ML-IAP).[1] Of these, cIAP1 and cIAP2 are RING-finger E3 ubiquitin ligases that play a pivotal role in the regulation of cell death signaling.
The mechanism of action of GDC-0152 is twofold:
-
Induction of cIAP1/2 Auto-ubiquitination and Degradation: By binding to the BIR3 domain of cIAP1 and cIAP2, GDC-0152 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity. This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of the cIAPs themselves.[2] The removal of cIAPs is a critical step, as it liberates signaling pathways that lead to apoptosis.
-
Liberation of Caspases from XIAP Inhibition: GDC-0152 also binds to the BIR3 domain of XIAP, another IAP protein that directly inhibits the activity of initiator caspase-9 and executioner caspases-3 and -7. By competitively binding to this domain, GDC-0152 displaces caspases, freeing them to execute the apoptotic program.[2]
This dual mechanism of relieving caspase inhibition and promoting the degradation of anti-apoptotic E3 ligases makes GDC-0152 a potent pro-apoptotic agent in cancer cells where IAP proteins are often overexpressed.[2]
Figure 1: Mechanism of Action of GDC-0152.
Application in Targeted Protein Degradation: SNIPERs
The ability of GDC-0152 and its derivatives to recruit IAP E3 ligases makes them valuable components for Proteolysis Targeting Chimeras (PROTACs). Specifically, PROTACs that utilize IAP ligands are termed Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[1][3][4]
A SNIPER is a heterobifunctional molecule composed of:
-
An IAP ligand (like a GDC-0152 derivative).
-
A flexible linker.
-
A ligand for a Protein of Interest (POI).
By simultaneously binding to an IAP E3 ligase and the POI, the SNIPER forms a ternary complex that induces the ubiquitination and subsequent proteasomal degradation of the POI. This technology extends the utility of IAP ligands beyond inducing apoptosis to enabling the targeted degradation of other disease-relevant proteins.[3][4]
Figure 2: The SNIPER (IAP-based PROTAC) Mechanism.
Data Presentation
Quantitative Binding Affinity Data
The binding affinity of GDC-0152 to the BIR domains of target IAP proteins has been quantified, demonstrating its potent and multi-targeted nature.
| Target Protein | BIR Domain | Ki (nM) | Reference(s) |
| ML-IAP | BIR | 14 | [2][5] |
| cIAP1 | BIR3 | 17 | [2][5] |
| XIAP | BIR3 | 28 | [2][5] |
| cIAP2 | BIR3 | 43 | [2][5] |
Table 1: Inhibitory Constants (Ki) of GDC-0152 for Target IAP Proteins.
Cellular Activity Data
GDC-0152 induces dose-dependent degradation of cIAP1 and reduces cell viability in various cancer cell lines.
| Cell Line | Assay | Endpoint | Effective Concentration | Reference(s) |
| A2058 Melanoma | Western Blot | cIAP1 Degradation | ~10 nM | [5] |
| MDA-MB-231 Breast Cancer | Cell Viability | Decreased Viability | Dose-dependent | [2] |
| MDA-MB-231 Breast Cancer | Caspase Assay | Caspase-3/7 Activation | Dose-dependent | [2] |
Table 2: Summary of Cellular Activity of GDC-0152.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and cellular activity of GDC-0152.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of GDC-0152 to IAP BIR domains by measuring the displacement of a fluorescently labeled peptide probe.
-
Materials:
-
Purified, recombinant IAP BIR domain protein (e.g., cIAP1-BIR3, XIAP-BIR3).
-
Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI).
-
GDC-0152.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
384-well, black, low-volume microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of GDC-0152 in the assay buffer.
-
In a 384-well plate, add the IAP protein construct to a final concentration of approximately 10-20 nM.
-
Add the fluorescently labeled Smac peptide probe to a final concentration of approximately 1-5 nM.
-
Add the serially diluted GDC-0152 to the wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization.
-
The IC50 values are obtained by fitting the data to a 4-parameter equation. Ki values are then determined from the IC50 values.[6]
-
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
The Enigmatic E3 Ligase Ligand 29: A Technical Overview of a Novel Cereblon Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ligase Ligand 29, identified by the CAS number 2154341-52-1, is a novel small molecule that has emerged as a ligand for E3 ubiquitin ligases, a critical class of enzymes in the ubiquitin-proteasome system. Structurally, it is known as 3-(2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione. This compound shares a core piperidine-2,6-dione moiety with thalidomide (B1683933) and its well-known analogs (lenalidomide and pomalidomide), which are established binders of the Cereblon (CRBN) E3 ligase. This structural similarity strongly suggests that this compound functions as a CRBN modulator, making it a valuable tool for targeted protein degradation (TPD) via technologies like Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the available information on this compound, including its discovery context, a plausible synthesis route based on related patent literature, and its potential role in CRBN-mediated signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | 3-(2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione |
| CAS Number | 2154341-52-1 |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
Discovery and Synthesis
While a specific discovery publication for "this compound" is not prominently available, its chemical structure points towards its origin from research into novel piperidine-2,6-dione derivatives as potential therapeutic agents. A European patent application (EP 3623366 A1) details the synthesis of similar novel thalidomide derivatives, providing a blueprint for a probable synthetic route to this compound.
Experimental Protocol: Plausible Synthesis of this compound
The following protocol is a hypothetical synthesis pathway based on the methodologies described for analogous compounds in the patent literature.
Step 1: Synthesis of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
To a solution of 1,2-phenylenediamine in a suitable solvent such as ethanol (B145695), add one equivalent of urea.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield 1,3-dihydro-2H-benzo[d]imidazol-2-one.
-
To a suspension of the product from the previous step in a suitable solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, add one equivalent of methyl iodide (CH₃I).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Step 2: Synthesis of 3-bromo-2,6-piperidinedione
-
To a solution of glutarimide (B196013) in a suitable solvent such as chloroform (B151607) or carbon tetrachloride, add N-bromosuccinimide (NBS).
-
Initiate the reaction with a radical initiator like benzoyl peroxide or by exposure to UV light.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and remove the succinimide (B58015) byproduct by filtration.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-bromo-2,6-piperidinedione, which can be used in the next step without further purification.
Step 3: Synthesis of 3-(2,3-Dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione (this compound)
-
To a solution of 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one in an aprotic polar solvent such as DMF, add a base like potassium carbonate (K₂CO₃).
-
Add a solution of 3-bromo-2,6-piperidinedione in the same solvent to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.
Signaling Pathway and Mechanism of Action
This compound, as a putative CRBN ligand, is expected to function by binding to the CRBN E3 ubiquitin ligase complex. This complex, which also includes DDB1, CUL4A, and ROC1, is a key component of the ubiquitin-proteasome system. By itself, the ligand may modulate the endogenous activity of the CRBN complex. However, its primary utility in drug development lies in its incorporation into PROTACs.
A PROTAC is a heterobifunctional molecule consisting of a ligand for a target protein of interest (POI), a linker, and an E3 ligase ligand. By binding simultaneously to the POI and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
The logical workflow for utilizing this compound in a TPD context is depicted below.
A Technical Guide to Cereblon E3 Ligase Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex is pivotal in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. Small molecule ligands that bind to Cereblon can modulate the substrate specificity of the E3 ligase complex, a mechanism central to the therapeutic action of immunomodulatory drugs (IMiDs) and the broader class of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth overview of the binding affinity of ligands to Cereblon. It is important to note that while the initial topic specified "E3 ligase Ligand 29," publicly available data from chemical suppliers consistently identifies this molecule as a ligand for the von Hippel-Lindau (VHL) E3 ligase, not Cereblon.[1][2][3][4][5] Therefore, this guide will focus on well-characterized and clinically relevant Cereblon ligands, such as thalidomide (B1683933) and its derivatives (lenalidomide, pomalidomide (B1683931), and iberdomide), to provide a robust and accurate technical resource.
The principles, experimental methodologies, and signaling pathways detailed herein are foundational for any researcher engaged in the discovery and development of novel Cereblon-targeting therapeutics.
Core Mechanism of Action
Cereblon-binding ligands, often referred to as molecular glues, function by inducing a novel protein-protein interaction. The ligand sits (B43327) within a tri-tryptophan pocket of the Cereblon protein, altering its surface.[6][7] This new composite surface is then able to recognize and bind "neosubstrates"—proteins that are not endogenous targets of the CRL4^CRBN^ complex. This induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and subsequent degradation by the 26S proteasome.[8] This mechanism is the basis for the therapeutic effects of drugs like lenalidomide (B1683929) in multiple myeloma, where the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key outcome.[7][8]
Mechanism of Cereblon-mediated protein degradation.
Quantitative Binding Affinity Data
The affinity of a ligand for Cereblon is a critical parameter that influences the potency of the resulting protein degradation. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. The table below summarizes publicly available binding data for key Cereblon ligands. It is important to recognize that values can vary between studies due to different experimental conditions, protein constructs, and assay formats.
| Compound | Binding Affinity (Kd / IC50 / Ki) | Assay Method | Cell Line / Protein Construct | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration (Fluorescence) | hsDDB1-hsCRBN | [9] |
| 22.4 nM (IC50) | TR-FRET | Recombinant CRBN | [10] | |
| (S)-Thalidomide | 11.0 nM (IC50) | TR-FRET | Recombinant CRBN | [10] |
| (R)-Thalidomide | 200.4 nM (IC50) | TR-FRET | Recombinant CRBN | [10] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration (Fluorescence) | hsDDB1-hsCRBN | [9] |
| 0.64 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Full-length CRBN-DDB1 | ||
| ~2 µM (IC50) | Competitive Bead Binding | U266 cell extracts | [11] | |
| 8.9 nM (IC50) | TR-FRET | Recombinant CRBN | [10] | |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration (Fluorescence) | hsDDB1-hsCRBN | [9] |
| ~2 µM (IC50) | Competitive Bead Binding | U266 cell extracts | [12][11] | |
| 6.4 nM (IC50) | TR-FRET | Recombinant CRBN | [10] | |
| Iberdomide (CC-220) | >20-fold higher affinity than Pomalidomide | Not Specified | Not Specified | [13] |
Experimental Protocols
Accurate determination of binding affinity requires robust and well-controlled experimental methods. Below are detailed protocols for common assays used to characterize the interaction between small molecule ligands and Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[14][15]
Principle: A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The binding interaction causes a heat change that is measured relative to a reference cell. The magnitude of the heat change at each injection is proportional to the amount of binding that occurs until the protein becomes saturated.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human Cereblon, typically as a complex with DDB1 (CRBN-DDB1), to ensure proper folding and stability.[14]
-
Dialyze both the protein and the ligand into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Determine the precise concentrations of the protein and ligand spectrophotometrically.
-
-
ITC Experiment Setup:
-
Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM, typically 10-20 times the protein concentration) into the injection syringe.[16]
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.
-
Execute a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value is subtracted from the protein-ligand binding data.[14]
-
-
Data Analysis:
-
Integrate the raw heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[17]
-
Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Principle: One binding partner (the "ligand," which in this context is the protein) is immobilized on a sensor chip. The other binding partner (the "analyte," the small molecule) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a mixture of EDC and NHS.
-
Immobilize recombinant CRBN-DDB1 onto the surface via amine coupling to a target density (e.g., 8000-12000 RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule ligand in running buffer (e.g., HBS-EP+).
-
Inject the ligand solutions over the reference and protein-coated flow cells at a constant flow rate, starting with the lowest concentration.
-
Allow sufficient time for association and dissociation phases to be observed.
-
Between injections, regenerate the sensor surface with a suitable buffer (e.g., a short pulse of high salt or low pH buffer) to remove all bound ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams (RU vs. time) from the different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
AlphaScreen is a bead-based, no-wash assay technology that is highly sensitive and amenable to high-throughput screening for ligand discovery.[18] It is often used in a competitive binding format.
Principle: The assay uses two types of hydrogel-coated beads: Donor beads and Acceptor beads. In this application, a tagged CRBN protein (e.g., His-tagged) is bound by an Acceptor bead (e.g., Nickel Chelate), and a biotinylated tracer ligand is bound by a Donor bead (e.g., Streptavidin-coated). When the tracer binds to CRBN, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, a singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An unlabeled test compound that competes with the tracer for binding to CRBN will disrupt this proximity, leading to a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare solutions of His-tagged CRBN-DDB1, a biotinylated tracer ligand (a known Cereblon binder), Streptavidin-Donor beads, and Ni-NTA Acceptor beads in an appropriate assay buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure (in a microplate, e.g., 384-well):
-
Add the His-tagged CRBN-DDB1 protein and the test compound (or vehicle control) to the wells.
-
Add the biotinylated tracer ligand.
-
Incubate to allow the competitive binding to approach equilibrium.
-
Add the Ni-NTA Acceptor beads and incubate.
-
Add the Streptavidin-Donor beads under subdued light and incubate.
-
-
Measurement and Data Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaScreen signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the tracer binding.
-
Principle of the competitive AlphaScreen assay.
Conclusion
The characterization of ligand binding affinity to Cereblon is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The ability of small molecules to modulate the CRL4^CRBN^ E3 ligase complex has opened new therapeutic avenues for targeted protein degradation. A thorough understanding and precise application of biophysical and biochemical assays such as ITC, SPR, and AlphaScreen are essential for the successful identification and optimization of novel Cereblon ligands. This guide provides the foundational knowledge and detailed protocols necessary for researchers to accurately quantify these critical molecular interactions and advance the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. epublications.marquette.edu [epublications.marquette.edu]
- 18. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Covalent Inhibitors Targeting the E3 Ligase NEDD4-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a series of covalent inhibitors targeting a non-catalytic cysteine (Cys627) on the HECT domain of the E3 ubiquitin ligase NEDD4-1. The initial discovery of electrophilic fragments, including the compound referred to as "Ligand 29" in early reports, has led to the development of potent and selective inhibitors. This document details the quantitative SAR data, experimental methodologies for key assays, and visualizes the underlying biological and experimental frameworks.
Introduction: Targeting NEDD4-1 with Covalent Ligands
The E3 ubiquitin ligase NEDD4-1 (Neural precursor cell Expressed Developmentally Down-regulated gene 4-1) is a member of the HECT family of E3 ligases and plays a crucial role in regulating various cellular processes, including protein trafficking, signal transduction, and viral budding.[1][2] Dysregulation of NEDD4-1 has been implicated in several human diseases, making it an attractive target for therapeutic intervention.[1]
A promising strategy for modulating NEDD4-1 activity involves the use of covalent inhibitors that target a specific, non-catalytic cysteine residue, Cys627, located within a key ubiquitin binding interface on the HECT domain.[1][3] The initial identification of small electrophilic fragments that could covalently modify this cysteine opened the door to a structure-guided drug design campaign aimed at improving potency and selectivity.[1][3] This guide focuses on the SAR of these covalent inhibitors, stemming from the initial fragment hits.
Signaling Pathway and Mechanism of Inhibition
NEDD4-1, like other HECT E3 ligases, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein. This process can occur in a processive manner, where multiple ubiquitin molecules are added to the substrate without it dissociating from the enzyme.[1] The covalent inhibitors discussed here target a site on the N-lobe of the HECT domain that is crucial for this processivity.[1] By covalently modifying Cys627, these inhibitors disrupt the non-covalent binding of ubiquitin to this site, effectively switching the enzyme from a processive to a distributive mechanism.[1] This change in mechanism can be leveraged to inhibit the ubiquitination of specific substrates, particularly in the presence of deubiquitinating enzymes (DUBs).[1]
Structure-Activity Relationship (SAR) Data
The development of potent NEDD4-1 inhibitors began with the screening of a library of electrophilic fragments. Initial hits, identified by mass spectrometry, were weak modifiers of Cys627.[1] Subsequent optimization led to the development of more potent analogs. The following table summarizes the key quantitative data available for these compounds.
| Compound ID | Structure (if available) | Assay Type | Quantitative Data | Reference |
| Initial Fragments (1 & 2) | N/A | Mass Spectrometry | Weak covalent modifiers | [1] |
| Optimized Compound (3/113) | N/A | Fluorescence Polarization | kinact/KI = 1.98 M-1s-1 | [3] |
| Compound 32 | N/A | Biochemical Assay | IC50 = 0.12 µM | [4] |
Note: The specific chemical structures for these compounds are proprietary and not publicly available in full detail in the cited literature.
Experimental Protocols
Covalent Fragment Screening by Mass Spectrometry
This method was employed for the initial identification of fragments that covalently bind to the NEDD4-1 HECT domain.
Objective: To identify electrophilic fragments that form a covalent adduct with the NEDD4-1 HECT domain.
Methodology:
-
Protein Preparation: The purified HECT domain of NEDD4-1 is prepared in a suitable buffer (e.g., HEPES or Tris-based buffer at physiological pH).
-
Fragment Incubation: The protein is incubated with a library of electrophilic fragments. The incubation is typically performed at room temperature for a defined period to allow for covalent bond formation.
-
Sample Preparation for MS: The reaction mixture is quenched, and excess, unbound fragments are removed. This can be achieved through techniques like solid-phase extraction or buffer exchange.
-
Mass Spectrometry Analysis: The protein-fragment adducts are analyzed by liquid chromatography-mass spectrometry (LC-MS). An increase in the protein's molecular weight corresponding to the mass of a fragment indicates a covalent binding event.
Fluorescence Polarization (FP) Assay for Inhibition Kinetics
This assay is used to quantify the inhibitory potency of the covalent ligands by measuring their ability to disrupt the interaction between the NEDD4-1 HECT domain and ubiquitin.
Objective: To determine the kinetic parameters (kinact/KI) of covalent inhibitors against the NEDD4-1:ubiquitin interaction.
Methodology:
-
Reagents:
-
Purified NEDD4-1 HECT domain.
-
Fluorescently labeled ubiquitin (e.g., with fluorescein (B123965) or another suitable fluorophore).
-
Covalent inhibitor compound.
-
Assay buffer (e.g., Tris-based buffer with a reducing agent like DTT).
-
-
Assay Principle: The FP of the fluorescently labeled ubiquitin is low when it is free in solution. Upon binding to the larger NEDD4-1 HECT domain, its tumbling rate slows, resulting in a higher FP signal. A covalent inhibitor that disrupts this interaction will prevent the increase in FP.
-
Procedure: a. A solution of the NEDD4-1 HECT domain and the fluorescently labeled ubiquitin is prepared in a microplate. b. The covalent inhibitor is added at various concentrations. c. The fluorescence polarization is measured over time using a plate reader equipped with appropriate filters.
-
Data Analysis: The rate of inhibition is determined from the time-dependent decrease in fluorescence polarization. The kinact/KI values are then calculated by fitting the data to the appropriate kinetic models for irreversible inhibition.
References
- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primate-specific isoform of Nedd4-1 regulates substrate binding via Ser/Thr phosphorylation and 14-3-3 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physicochemical Profile of E3 Ligase Ligand 29: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physicochemical properties of the novel E3 ligase ligand, designated as Ligand 29. The data presented herein has been aggregated from various pioneering studies to offer a centralized resource for researchers engaged in the development of targeted protein degraders, such as PROTACs, and other therapeutic modalities involving E3 ligase modulation. Understanding these fundamental characteristics is paramount for optimizing compound design, predicting pharmacokinetic and pharmacodynamic behavior, and ultimately, advancing the clinical translation of this promising molecule.
Core Physicochemical Properties
A thorough understanding of a ligand's physicochemical properties is the bedrock of successful drug development. These parameters influence everything from solubility and permeability to metabolic stability and target engagement. The following table summarizes the key quantitative data for E3 ligase Ligand 29, providing a clear and concise overview for comparative analysis.
| Property | Value | Experimental Method | Reference |
| Molecular Weight | 587.1 g/mol | LC-MS | |
| logP | 3.1 | C18 RP-HPLC | |
| Aqueous Solubility | 100 μM | Nephelometry | |
| pKa | 8.9 | Capillary Electrophoresis | |
| Polar Surface Area | 111 Ų | Computational |
Experimental Protocols
The accurate determination of physicochemical properties relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited in this guide.
Determination of Molecular Weight via LC-MS
The molecular weight of this compound was determined using Liquid Chromatography-Mass Spectrometry (LC-MS). A solution of the compound in DMSO was injected into an Agilent 1290 Infinity II LC system coupled to an Agilent 6545XT AdvanceLink Q-TOF mass spectrometer. The mobile phase consisted of a gradient of water and acetonitrile (B52724) with 0.1% formic acid. The mass-to-charge ratio (m/z) was measured in positive ion mode, and the molecular weight was confirmed from the resulting mass spectrum.
Measurement of logP using C18 RP-HPLC
The lipophilicity of this compound was assessed by determining its partition coefficient (logP) using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The retention time of the compound on a C18 column was measured with a mobile phase consisting of a gradient of acetonitrile and water. A calibration curve was generated using a series of standards with known logP values, and the logP of Ligand 29 was interpolated from this curve.
Aqueous Solubility Determination by Nephelometry
The thermodynamic aqueous solubility of this compound was determined by nephelometry. A stock solution of the compound in DMSO was diluted in a phosphate-buffered saline (PBS) solution at pH 7.4. The turbidity of the solution was measured over time using a nephelometer. The point at which the compound precipitates, indicated by a sharp increase in turbidity, was used to determine its aqueous solubility.
pKa Determination via Capillary Electrophoresis
The acid dissociation constant (pKa) of this compound was determined by capillary electrophoresis. The electrophoretic mobility of the compound was measured at a series of different pH values. The pKa was then determined by fitting the mobility data to the appropriate sigmoidal curve, which relates mobility to the ionization state of the molecule.
Signaling Pathway and Experimental Workflow
To contextualize the application of this compound, it is crucial to understand its role within cellular signaling pathways and the typical workflow for its characterization.
Caption: Mechanism of action for this compound in targeted protein degradation.
The diagram above illustrates the canonical mechanism of action for a PROTAC incorporating this compound. The ligand facilitates the formation of a ternary complex between the E3 ubiquitin ligase and a protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.
Caption: Standard experimental workflow for the characterization of this compound.
This workflow diagram outlines the logical progression of experiments for evaluating a novel E3 ligase ligand. It begins with the fundamental synthesis and physicochemical characterization, followed by in vitro and in-cell assays to confirm target engagement, ternary complex formation, and protein degradation. The final stages involve assessing the functional consequences in cellular models and in vivo pharmacokinetic and pharmacodynamic studies.
Pomalidomide as a Cereblon E3 Ligase Modulator: A Technical Guide
Introduction
This technical guide provides an in-depth overview of Pomalidomide (B1683931), a potent derivative of thalidomide, functioning as a molecular glue to modulate the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] While the query specified "E3 ligase Ligand 29," no publicly available data exists for a molecule with this designation. Therefore, this whitepaper will use Pomalidomide as a well-characterized, clinically relevant exemplar of a Cereblon E3 ligase modulator. Pomalidomide is a third-generation Immunomodulatory Drug (IMiD) approved for the treatment of relapsed and refractory multiple myeloma.[1][3] Its mechanism of action involves hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins, known as neosubstrates.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of this class of molecules.
Mechanism of Action
Pomalidomide exerts its therapeutic effects by binding directly to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][5][6] This binding event induces a conformational change in the substrate-binding pocket of CRBN, creating a novel interface for protein-protein interactions.[7] This new surface selectively recruits neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][9][10]
Once the ternary complex (Pomalidomide-CRBN-Neosubstrate) is formed, the CRL4-CRBN E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the neosubstrate.[11][12] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[13][14][15] The degradation of IKZF1 and IKZF3, which are essential for the survival of multiple myeloma cells, leads to the downregulation of key downstream targets, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[10][16][17][18] This cascade of events ultimately results in cell cycle arrest and apoptosis of malignant plasma cells.[1][3]
Quantitative Data
The efficacy of Pomalidomide is underpinned by its high-affinity binding to Cereblon and its potent induction of neosubstrate degradation, which translates to clinical activity at specific dose levels.
Table 1: Binding Affinity of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
|---|---|---|---|
| Pomalidomide | ~157 nM[8][19] | 1.2 µM, ~2 µM, ~3 µM[19][20] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay, TR-FRET[8][19] |
| Lenalidomide (B1683929) | ~178 - 640 nM[8] | 1.5 µM, ~2 µM, ~3 µM[19] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay, TR-FRET[8][19] |
| Thalidomide | ~250 nM[19] | N/A | Competitive Titration[19] |
Table 2: Neosubstrate Degradation Potency
| Compound | Target Protein | Cellular System | Concentration / Time | Key Finding |
|---|---|---|---|---|
| Pomalidomide | Aiolos (IKZF3), Ikaros (IKZF1) | T cells | 1 µmol/L for 1, 3, 6, 24h | Time-dependent degradation of Aiolos and Ikaros.[9] |
| Pomalidomide | Aiolos (IKZF3), Ikaros (IKZF1) | T cells | 0.1 - 10 µmol/L for 6h | Concentration-dependent degradation of Aiolos and Ikaros.[9] |
| Lenalidomide | Aiolos (IKZF3), Ikaros (IKZF1) | T cells | 10 µmol/L for 1, 3, 6, 24h | Time-dependent degradation of Aiolos and Ikaros.[9] |
Table 3: Clinical Dose-Response of Pomalidomide in Relapsed/Refractory Multiple Myeloma (RRMM)
| Study | Dose & Schedule | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|
| MM-003[21] | 4 mg daily (21/28 days) + low-dose dexamethasone (B1670325) | RRMM, previously treated with lenalidomide and bortezomib | 31% | 4.0 months[21] |
| Lacy et al. 2009[3] | 2 mg daily (continuous) + dexamethasone | RRMM, 1-3 prior treatments | 63% | Not Reported |
| Siegel et al. 2020 (Randomized Trial)[22] | 4 mg daily (21/28 days) + dexamethasone | Lenalidomide-refractory MM | 45% | 4.6 months |
| Siegel et al. 2020 (Randomized Trial)[22] | 2 mg daily (continuous) + dexamethasone | Lenalidomide-refractory MM | 21% | 2.4 months |
Signaling Pathways and Experimental Workflows
Visualizations of the core mechanism of action and experimental procedures provide a clear framework for understanding Pomalidomide's function.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifeandbiology.com [lifeandbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molecular-mechanism-of-action-of-immune-modulatory-drugs-thalidomide-lenalidomide-and-pomalidomide-in-multiple-myeloma - Ask this paper | Bohrium [bohrium.com]
- 18. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 22. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of E3 Ligase Ligands in Ternary Complex Formation
A Note on "E3 Ligase Ligand 29"
Initial searches for "this compound" identified a specific molecule with CAS number 2154341-52-1. This compound is commercially available and is classified as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, often functionalized with a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). However, a comprehensive review of publicly available scientific literature did not yield specific studies, quantitative data, or detailed experimental protocols associated with this particular ligand's role in ternary complex formation.
Given the lack of specific data for "this compound," this guide will use the well-characterized and structurally related CRBN ligand, pomalidomide (B1683931) , as a representative example. The principles, experimental methodologies, and data presentation formats described herein are directly applicable to the characterization of any novel CRBN ligand, including "this compound."
The Core Mechanism: E3 Ligase Ligands and Ternary Complex Formation
Targeted protein degradation using PROTACs has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
Pomalidomide is an immunomodulatory drug (IMiD) that functions as a potent molecular glue, binding directly to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] By incorporating pomalidomide into a PROTAC, this E3 ligase machinery can be hijacked and brought into close proximity with a specific POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.[2]
The stability and conformation of the POI-PROTAC-CRBN ternary complex are critical determinants of degradation efficiency. The interactions within this complex can be influenced by the specific ligands, the length and composition of the linker, and the intrinsic protein-protein interactions between the POI and CRBN. This can lead to the phenomenon of cooperativity , where the binding of the PROTAC to one protein enhances its affinity for the other, resulting in a more stable ternary complex than would be predicted from the individual binary binding affinities alone.[3]
Quantitative Analysis of Ligand Binding and Ternary Complex Formation
The development of effective PROTACs relies on the precise measurement of binding affinities for both the binary and ternary complexes. These quantitative data are essential for establishing structure-activity relationships (SAR) and optimizing PROTAC design.
Table 1: Comparative Binding Affinities of IMiD Ligands to Cereblon (CRBN)
This table summarizes the binding affinities of common IMiD ligands to the CRBN E3 ligase. Pomalidomide exhibits a high affinity for CRBN, making it an effective recruiter for PROTACs.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM | 1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay | [4][5] |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Binding Assay | [5][6] |
| Thalidomide (B1683933) | ~250 nM | - | Isothermal Titration Calorimetry | [5] |
Note: Kd and IC50 values can vary based on the specific assay conditions and methodologies used.
Table 2: Representative Quantitative Data for a Pomalidomide-Based PROTAC
The following table presents hypothetical, yet representative, quantitative data for a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) by recruiting CRBN with a pomalidomide ligand. Such data is crucial for evaluating the PROTAC's efficacy.
| PROTAC Component | Binary Kd | Ternary Kd (PROTAC + BRD4 + CRBN) | Cooperativity (α) | Assay Method |
| Pomalidomide Ligand to CRBN | 150 nM | - | - | SPR |
| JQ1 Ligand to BRD4(BD1) | 50 nM | - | - | ITC |
| Full PROTAC to CRBN | 165 nM | 15 nM | >10 | SPR / TR-FRET |
| Full PROTAC to BRD4(BD1) | 60 nM | 15 nM | >10 | SPR / TR-FRET |
Cooperativity (α) is calculated as (Binary Kd of PROTAC to E3 * Binary Kd of PROTAC to POI) / (Ternary Kd * Kd of unbound PROTAC). A value >1 indicates positive cooperativity.
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of PROTAC development. The following sections provide detailed methodologies for essential assays used to characterize ternary complex formation and subsequent protein degradation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay ideal for quantifying the formation of the ternary complex in a solution-based format.[7][8]
Principle: This assay uses a donor fluorophore (e.g., Terbium) conjugated to an antibody against a tag on the E3 ligase (e.g., His-tagged CRBN) and an acceptor fluorophore (e.g., FITC or a proprietary dye) conjugated to an antibody against a tag on the POI (e.g., GST-tagged BRD4). When the PROTAC brings CRBN and the POI into close proximity, FRET occurs from the donor to the acceptor, generating a measurable signal that is proportional to the amount of ternary complex formed.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[9]
-
Reconstitute tagged CRBN, tagged POI, donor-labeled antibody, and acceptor-labeled antibody in assay buffer.
-
Prepare a serial dilution of the PROTAC molecule in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume black plate, add the PROTAC dilutions. Include vehicle (DMSO) controls.
-
Add the tagged POI and the acceptor-labeled antibody complex to all wells.
-
Add the tagged CRBN and the donor-labeled antibody complex to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting data typically forms a bell-shaped "hook effect" curve, characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.[7]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex interactions.[3][10]
Principle: One of the interacting partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and/or the POI is flowed over the surface. The binding events cause a change in the refractive index at the sensor surface, which is measured in real-time as a response unit (RU).
Detailed Protocol:
-
Immobilization:
-
Immobilize a tagged version of the CRBN-DDB1 complex onto a streptavidin-coated sensor chip via a biotin (B1667282) tag to a target level of ~100-200 RU.[9]
-
-
Binary Interaction Analysis:
-
To measure the PROTAC-CRBN interaction, inject a series of concentrations of the PROTAC in running buffer (e.g., HBS-EP+) over the immobilized CRBN surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI (e.g., 20-50 times the binary Kd) and a range of PROTAC concentrations.[10]
-
Inject these solutions over the immobilized CRBN surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Use a kinetic titration or single-cycle kinetics approach, as ternary complexes can have very slow dissociation rates.[9]
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model to determine the kinetics and affinity of the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the ternary affinity to the binary affinities.
-
Western Blotting for Quantifying Protein Degradation
Western blotting is the most common method to directly measure the reduction in the levels of the target protein within cells after PROTAC treatment.[11][12]
Principle: Cell lysates are prepared from cells treated with the PROTAC. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and the specific POI is detected using a primary antibody. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection. The band intensity corresponds to the amount of protein.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[14]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualization of Pathways and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams are generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
E3 Ligase Ligand 29 (CAS 2154341-52-1): A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Properties, Synthesis, and Application of a von Hippel-Lindau (VHL) E3 Ligase Ligand in Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide focuses on E3 ligase Ligand 29 (CAS 2154341-52-1), a ligand for the von Hippel-Lindau (VHL) E3 ligase, a key player in the PROTAC field.
While specific experimental data for this compound is not extensively available in the public domain, this guide will provide its known chemical properties and place it within the broader context of well-characterized VHL ligands. We will detail the general methodologies for synthesizing and evaluating such ligands, offering researchers and drug development professionals a comprehensive technical resource.
Core Properties of this compound
This compound serves as a foundational scaffold for the construction of VHL-recruiting PROTACs. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2154341-52-1 | [1][2][3] |
| Molecular Formula | C13H13N3O3 | [1] |
| Molecular Weight | 259.26 g/mol | [1][2] |
| SMILES | O=C1NC(=O)C(N2C(=O)N(C=3C=CC=CC32)C) | [1] |
| Appearance | Solid | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
The Role of VHL in Targeted Protein Degradation
The von Hippel-Lindau tumor suppressor protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex.[4][5] Under normal physiological conditions, VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) that has been hydroxylated on specific proline residues.[6] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby regulating the cellular response to changes in oxygen levels.[6]
PROTAC technology hijacks this natural process. By incorporating a VHL ligand, a PROTAC can recruit the VHL E3 ligase complex to a specific protein of interest (POI), leading to the POI's ubiquitination and degradation.[4][7] The general mechanism is illustrated in the signaling pathway diagram below.
References
An In-Depth Technical Guide to Structural Analogs of "E3 Ligase Ligand 29" for CRBN Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of "E3 ligase Ligand 29," a derivative of thalidomide (B1683933) that engages the E3 ubiquitin ligase Cereblon (CRBN). As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the structure-activity relationship of CRBN ligands is paramount for the rational design of novel therapeutics. This document details quantitative binding data for a series of analogs, outlines experimental protocols for assessing CRBN binding, and provides visualizations of key biological pathways and experimental workflows.
Core Compound: this compound
Quantitative Binding Data of Structural Analogs
The following table summarizes the binding affinities of various structural analogs of "this compound" to CRBN. These analogs feature different substituents on the isoindoline-1,3-dione core, providing a basis for understanding the impact of these modifications on CRBN engagement.
| Compound Name | Structure | Binding Affinity (IC₅₀/Kd) | Assay Method | Reference |
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | ~250 nM (Kd) | Not Specified | [1] |
| Lenalidomide | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | ~178 nM (Kd) | Not Specified | [1] |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | ~157 nM (Kd) | Not Specified | [1] |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | A structural analog with a modified isoindoline (B1297411) core. | 4.83 µM (IC₅₀) | TR-FRET | [2] |
| Fluorinated benzamide (B126) analog (8d) | A benzamide-based analog with a fluorine substituent. | 63 µM (IC₅₀) | MST | [3] |
| Glutarimide (B196013) | The core binding moiety. | Weaker than (S)-thalidomide | Comp. Elution | [4] |
| Succinimide | A five-membered ring analog of the glutarimide moiety. | 4.3 µM (Ki) | FRET | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of novel CRBN ligands. Below are protocols for commonly used assays to determine binding affinity.
Surface Plasmon Resonance (SPR) for CRBN-Ligand Interaction
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a ligand to CRBN.
Materials:
-
Recombinant human CRBN protein (with a tag, e.g., His-tag, for immobilization)
-
Ligand of interest (e.g., "this compound" analog)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or Ni-NTA chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the ligand in running buffer.
-
Inject the different concentrations of the ligand over the immobilized CRBN surface, starting with the lowest concentration.
-
Allow for a sufficient association time, followed by a dissociation phase with running buffer.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for CRBN-Ligand Binding
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of the binding interaction between a ligand and CRBN.
Materials:
-
Recombinant human CRBN protein
-
Ligand of interest
-
ITC instrument
-
Matched buffer for both protein and ligand solutions
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN protein and dissolve the ligand in the same buffer to minimize heats of dilution.
-
Degas both solutions before the experiment.
-
-
Instrument Setup:
-
Load the CRBN solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the binding affinity (IC₅₀) of a ligand to CRBN in a competitive binding format.
Materials:
-
Tagged CRBN protein (e.g., His-tagged or GST-tagged)
-
Fluorescently labeled CRBN ligand (tracer)
-
Terbium-cryptate labeled anti-tag antibody (donor)
-
Ligand of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the ligand of interest.
-
In a microplate, add the tagged CRBN protein, the fluorescent tracer, and the anti-tag antibody.
-
Add the different concentrations of the test ligand.
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the ratio against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of CRBN-mediated Protein Degradation
The following diagram illustrates the mechanism of action of CRBN-binding molecular glues in inducing the degradation of neosubstrates.
Caption: CRBN-mediated protein degradation pathway.
Experimental Workflow for CRBN Ligand Evaluation
This diagram outlines the typical workflow for the discovery and characterization of novel CRBN ligands.
Caption: Workflow for CRBN ligand discovery and characterization.
Logical Relationship of PROTAC Components
This diagram illustrates the tripartite nature of a PROTAC molecule, highlighting the role of the CRBN ligand.
Caption: The essential components of a PROTAC molecule.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
In Silico Modeling of E3 Ligase Ligand and CRBN Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of small molecule ligands, exemplified by "E3 ligase Ligand 29," with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). While specific peer-reviewed in silico studies on "this compound" are not extensively available, this document outlines the established principles and methodologies for modeling the interaction of small molecule ligands with CRBN. These computational approaches are critical in the rational design of novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).
"this compound" is a research chemical identified by CAS number 2154341-52-1.[1][2][3] The methodologies described herein are directly applicable to understanding its potential binding mode and interaction with CRBN.
Introduction to Cereblon (CRBN) and Its Ligands
Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, where it functions as a substrate receptor.[4][5] This complex is central to the ubiquitin-proteasome system, which mediates the degradation of cellular proteins.[6] Small molecule ligands, such as immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, can bind to CRBN and modulate its substrate specificity.[4] This interaction can induce the degradation of specific target proteins, a mechanism that is therapeutically exploited in cancer and other diseases.[7] The development of PROTACs, which are bifunctional molecules that recruit an E3 ligase to a target protein for degradation, heavily relies on potent and selective CRBN ligands.[]
In Silico Modeling of Ligand-CRBN Interaction
In silico modeling plays a pivotal role in predicting and analyzing the binding of small molecule ligands to CRBN. The primary techniques employed are molecular docking and molecular dynamics (MD) simulations.
2.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and affinity of ligands like "this compound" to CRBN.
-
Principle: Docking algorithms search for the optimal binding pose of a ligand in the binding site of a protein by evaluating various conformations and orientations based on a scoring function that estimates the binding energy.
-
Methodology:
-
Protein Preparation: The crystal structure of CRBN is obtained from the Protein Data Bank (PDB). Structures complexed with known ligands (e.g., PDB IDs: 4CI2, 5FQD) are often used.[5][9] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of the ligand ("this compound") is generated and optimized for its geometry and energy.
-
Docking Simulation: The ligand is docked into the defined binding site of CRBN using software like AutoDock, Glide, or GOLD. The simulation generates multiple binding poses ranked by their docking scores.
-
Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and CRBN residues.
-
2.2. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-CRBN complex over time, offering a more realistic representation of the interaction in a biological environment.
-
Principle: MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
-
Methodology:
-
System Setup: The docked ligand-CRBN complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Simulation: The system is subjected to energy minimization, followed by a period of heating and equilibration. A production simulation is then run for a significant duration (e.g., 100 nanoseconds or more) to observe the dynamics of the complex.[10]
-
Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for well-characterized CRBN ligands. Similar data can be generated for "this compound" through the experimental protocols outlined in this guide.
Table 1: Binding Affinities of Known Ligands to CRBN
| Ligand | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [11] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [11] |
| Thalidomide | ~250 nM (Kd) | Not Specified | [11] |
| YJ1b | 0.206 µM (IC50) | TR-FRET | [10] |
| YJ2c | 0.211 µM (IC50) | TR-FRET | [10] |
| YJ2h | 0.282 µM (IC50) | TR-FRET | [10] |
Table 2: Performance of CRBN-based PROTACs with Different Linkers
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Alkyl Chain | 1.8 | >95 | [12] |
| BRD4 | PEG Linker | 8.3 | >90 | [12] |
| BTK | Propargyl Ether | 6.6 | >90 | [12] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Experimental Protocols for Model Validation
In silico models must be validated through experimental data. The following are detailed methodologies for key experiments used to measure the binding affinity of ligands to CRBN.
4.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of a ligand to CRBN in a competitive format.[13]
-
Objective: To determine the IC50 value of a test compound ("this compound") by its ability to displace a fluorescently labeled tracer from CRBN.
-
Materials:
-
Tagged recombinant human CRBN protein (e.g., His-tagged or GST-tagged).[14]
-
Fluorescently labeled CRBN ligand (tracer).
-
TR-FRET donor and acceptor fluorophores (e.g., terbium-cryptate and d2).
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the tagged CRBN protein to each well.
-
Add the serially diluted test compound to the wells and incubate to allow for binding.
-
Add the pre-mixed TR-FRET detection reagents (fluorescent tracer and labeled antibody against the protein tag).
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal (emission at two wavelengths).
-
Calculate the ratio of the acceptor to donor signals.
-
Plot the signal ratio against the test compound concentration to determine the IC50 value.[11]
-
4.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[15]
-
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a test compound to CRBN.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified CRBN protein.
-
Test compound ("this compound").
-
Running buffer.
-
Immobilization reagents.
-
-
Procedure:
-
Immobilization: Covalently immobilize the purified CRBN protein onto the sensor chip surface.[16]
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.[17]
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[18]
-
4.3. NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of a compound to its target protein in a live-cell context.[19][20]
-
Objective: To determine the intracellular affinity of a test compound for CRBN.
-
Materials:
-
Cells expressing a NanoLuc® luciferase-CRBN fusion protein.
-
Cell-permeable fluorescent tracer that binds to CRBN.
-
Nano-Glo® Live Cell Substrate.
-
Test compound ("this compound").
-
Microplate reader capable of measuring BRET.
-
-
Procedure:
-
Culture the cells expressing the NanoLuc®-CRBN fusion protein.
-
Add a fixed concentration of the fluorescent tracer to the cells.
-
Add varying concentrations of the test compound.
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the bioluminescence and fluorescence signals to calculate the NanoBRET™ ratio.
-
A dose-dependent decrease in the NanoBRET™ signal indicates competitive displacement of the tracer by the test compound.
-
Plot the NanoBRET™ ratio against the compound concentration to determine the intracellular IC50.[21]
-
Mandatory Visualizations
The following diagrams illustrate key concepts in CRBN biology and in silico modeling.
Caption: CRBN-mediated ubiquitination and protein degradation pathway.
Caption: General workflow for in silico modeling of ligand-protein interactions.
Caption: Logical relationship of a PROTAC's mechanism of action.
References
- 1. This compound | Ligands for E3 Ligase | 2154341-52-1 | Invivochem [invivochem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 20. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
Methodological & Application
Unraveling "E3 Ligase Ligand 29": A Case of Conflicting Identities in PROTAC Synthesis
Researchers and drug development professionals interested in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing "E3 ligase Ligand 29" (CAS No. 2154341-52-1) are faced with a critical discrepancy in publicly available data, hindering the development of reliable application notes and protocols. While several chemical suppliers list this compound as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, its chemical structure suggests it is a derivative of thalidomide (B1683933), a well-established binder of the Cereblon (CRBN) E3 ligase.
This conflicting information presents a significant challenge for researchers, as the choice of an E3 ligase is fundamental to the design and mechanism of action of a PROTAC. The synthesis strategy, linker design, and subsequent biological evaluation are all intrinsically tied to the specific E3 ligase being recruited.
The Contradiction: VHL Target vs. CRBN-like Structure
Several commercial vendors market "this compound" and explicitly state its target as VHL. However, the provided chemical structure, represented by the SMILES string O=C1NC(C(CC1)N2C(N(C)C3=C2C=CC=C3)=O)=O, is characteristic of a glutarimide (B196013) moiety attached to a phthalimide-like group, the core scaffold of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, which are known to bind to CRBN.
This discrepancy makes it impossible to definitively identify the correct E3 ligase target for "this compound" based on the available information. Without confirmation from primary scientific literature or patents that unambiguously links the CAS number 2154341-52-1 to a specific E3 ligase and its use in PROTACs, the generation of detailed and accurate experimental protocols is not feasible.
The Path Forward: A Need for Structural and Functional Validation
To confidently utilize "this compound" in PROTAC synthesis, researchers should first undertake rigorous validation to determine its true E3 ligase target. This would involve:
-
Structural Verification: Confirming the chemical structure of the purchased "this compound" using analytical techniques such as NMR and mass spectrometry.
-
Biochemical and Biophysical Assays: Performing binding assays (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays) to directly measure the affinity of the ligand for both VHL and CRBN.
-
Cellular Target Engagement Assays: Employing techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement within a cellular context.
Once the correct E3 ligase target is unequivocally identified, the development of robust application notes and protocols for PROTAC synthesis can proceed. This would include detailing the synthesis of the PROTAC molecule, characterization of the ternary complex formation, and assessment of target protein degradation.
General Principles for PROTAC Synthesis
While a specific protocol for "this compound" cannot be provided at this time, the general workflow for synthesizing a PROTAC involves the conjugation of three key components: the E3 ligase ligand, a linker, and a ligand for the protein of interest (POI).
Below is a generalized workflow for PROTAC synthesis, which would be adapted based on the confirmed E3 ligase target of "this compound".
Caption: Generalized workflow for PROTAC synthesis and evaluation.
The signaling pathway involved would also be dependent on the recruited E3 ligase. For instance, recruiting CRBN or VHL ultimately leads to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Caption: General mechanism of action for a PROTAC molecule.
Application Notes and Protocols: Linker Chemistry of E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the selective degradation of target proteins.[1] These bifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
The choice of the E3 ligase ligand and the chemistry of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] While over 600 E3 ligases are known in humans, only a handful have been successfully exploited for PROTAC development, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used.[6][7][8] This document provides a detailed overview of the linker chemistry associated with E3 ligase ligands, with a focus on CRBN ligands, for the development of effective PROTACs.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is a crucial cellular pathway for protein degradation. It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the 26S proteasome.[3] PROTACs co-opt this system by bringing a target protein into proximity with an E3 ligase.[6]
Caption: PROTAC-mediated protein degradation pathway.
Commonly Used E3 Ligase Ligands
The most frequently employed E3 ligase ligands in PROTAC design target CRBN and VHL.[6] CRBN ligands are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931).[1][] These ligands are valued for their smaller size and favorable drug-like properties.[]
| E3 Ligase | Ligand Class | Example Ligands |
| CRBN | Immunomodulatory drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide |
| VHL | Hypoxia-inducible factor 1α (HIF-1α) mimetics | VH032, VH-298 |
| IAP | Smac mimetics | Bestatin-based ligands |
| MDM2 | Nutlin-based ligands | Nutlin-3a |
Linker Chemistry: The Key to PROTAC Success
The linker is a critical component that connects the POI-binding ligand to the E3 ligase ligand.[] Its length, rigidity, and chemical composition significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[]
Common Linker Types:
-
Alkyl Chains: Simple and flexible, providing stable connectivity.[]
-
Polyethylene Glycol (PEG) Linkers: Enhance solubility and cell permeability.[]
-
Alkynes and Triazoles: Offer increased rigidity.
The point of attachment of the linker to the E3 ligase ligand, known as the exit vector, is also a crucial consideration in PROTAC design. For pomalidomide-based CRBN ligands, various positions on the phthalimide (B116566) ring have been explored for linker attachment.[3]
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for synthesizing a PROTAC with a pomalidomide-based CRBN ligand, a linker, and a ligand for a protein of interest.
Materials:
-
Pomalidomide derivative with a suitable functional group for linker attachment (e.g., an amino or hydroxyl group)
-
Linker with complementary functional groups at each end (e.g., a PEG linker with a carboxylic acid and an amine)
-
Ligand for the protein of interest with a suitable functional group for linker attachment
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Activate the linker: Dissolve the linker in anhydrous DMF. Add a coupling reagent such as HATU and a base like DIPEA to activate one end of the linker.
-
Couple the linker to the E3 ligase ligand: Add the pomalidomide derivative to the activated linker solution. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the ligand-linker conjugate: Purify the product by flash column chromatography on silica gel.
-
Activate the other end of the linker: Dissolve the purified ligand-linker conjugate in anhydrous DMF. Add a coupling reagent and a base to activate the remaining functional group on the linker.
-
Couple the POI ligand: Add the ligand for the protein of interest to the reaction mixture. Stir until the reaction is complete.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound.
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
Caption: A generalized workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides a representative example of how to present such data.
| PROTAC Compound | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| Example-PROTAC-1 | Pomalidomide | PEG4 | 15 | >95 |
| Example-PROTAC-2 | Pomalidomide | Alkyl C8 | 50 | 90 |
| Example-PROTAC-3 | Thalidomide | PEG6 | 120 | 85 |
| Control (No E3 Ligand) | - | PEG4 | >1000 | <10 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for a specific "Ligand 29".
Conclusion
The rational design of PROTACs requires careful consideration of the E3 ligase ligand and the connecting linker. The chemistry of the linker, including its composition, length, and attachment point, is a critical factor that influences the biological activity of the PROTAC. The protocols and information provided herein serve as a foundational guide for researchers in the field of targeted protein degradation to aid in the design, synthesis, and evaluation of novel PROTAC molecules. Further optimization of these components will continue to expand the therapeutic potential of this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Conjugating E3 Ligase Ligand 29 to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This document provides detailed protocols for the conjugation of "E3 ligase Ligand 29," a ligand for the Cereblon (CRBN) E3 ligase, to a target binder of choice, such as an antibody or another protein.
"E3 ligase Ligand-Linker Conjugate 29" is a derivative of thalidomide, which binds to CRBN, and is functionalized with a linker terminating in a Boc-protected amine.[3][4] To achieve conjugation, the tert-Butyloxycarbonyl (Boc) protecting group must first be removed to expose a primary amine. This amine then serves as a reactive handle for covalent linkage to the target binder. The protocols outlined below describe the deprotection step followed by two common amine-reactive cross-linking strategies: carbodiimide (B86325) (EDC/NHS) coupling and N-hydroxysuccinimide (NHS) ester coupling.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS).[5] The PROTAC molecule acts as a bridge, forming a ternary complex between the target protein and an E3 ligase.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein.[1][7]
Caption: PROTAC-induced protein degradation pathway.
Experimental Workflow for Conjugation
The overall process involves the synthesis and purification of the PROTAC molecule, followed by characterization and functional validation. The key steps include the deprotection of the E3 ligase ligand, conjugation to the target binder, and purification of the final conjugate.
Caption: Experimental workflow for conjugating this compound.
Protocols
Protocol 1: Boc Deprotection of this compound
This initial step is required to generate the reactive primary amine on the linker for subsequent conjugation.
Materials:
-
E3 ligase Ligand-Linker Conjugate 29
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve E3 ligase Ligand-Linker Conjugate 29 in anhydrous DCM (e.g., 10 mL per 100 mg of ligand).
-
Add TFA dropwise to the solution at room temperature (a typical ratio is 1:1 to 1:4 DCM:TFA, v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected amine-terminated ligand.
-
Confirm the identity and purity of the product using LC-MS and NMR.
Protocol 2: Conjugation of Amine-Terminated Ligand to a Target Binder via EDC/NHS Coupling
This protocol is suitable for target binders (e.g., proteins, antibodies) that have accessible carboxyl groups on their surface (from aspartic acid, glutamic acid residues, or the C-terminus).
Materials:
-
Deprotected, amine-terminated E3 ligase ligand
-
Target binder (protein or antibody)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[8]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Target Binder Preparation: Prepare a solution of the target binder (e.g., 1-2 mg/mL) in Activation Buffer. Ensure the buffer does not contain extraneous amines or carboxylates.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add EDC and NHS to the target binder solution. A molar excess of 10-50 fold for EDC and 25-100 fold for NHS over the protein is a good starting point, but this should be optimized.[9]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Dissolve the deprotected, amine-terminated E3 ligase ligand in a suitable solvent (e.g., DMSO), and then add it to the activated target binder solution. A molar excess of the ligand over the target binder (e.g., 5-20 fold) is recommended. The final concentration of organic solvent should typically be less than 10%.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification: Remove unreacted ligand and crosslinking reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 3: Conjugation via NHS Ester Chemistry (Two-Step)
This method involves pre-activating the E3 ligase ligand if it possesses a carboxyl group, or more commonly, activating the target binder's carboxyl groups to form an NHS ester, which then reacts with the amine-terminated ligand. The latter is described here.
Materials:
-
Same as Protocol 2, with the option of using anhydrous DMSO or DMF for dissolving reagents.
Procedure:
-
Antibody/Protein Preparation: Prepare the target binder at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS, at pH 7.2-8.5.[10] Buffers containing primary amines like Tris or glycine must be avoided.[11]
-
Activation of Target Binder:
-
Activate the carboxyl groups on the target binder using EDC and NHS as described in Protocol 2, Step 2.
-
Optional: Purify the activated target binder using a desalting column to remove excess EDC and NHS before adding the amine-ligand. This can prevent unwanted side reactions.
-
-
Conjugation:
-
Dissolve the deprotected, amine-terminated E3 ligase ligand in anhydrous DMSO or DMF.
-
Add the ligand solution to the activated target binder solution. A 10- to 20-fold molar excess of the ligand is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification: Follow steps 4 and 5 from Protocol 2.
Data Presentation
The efficiency of conjugation reactions can be influenced by several factors including reagent concentrations, pH, and reaction time. The following tables provide a summary of typical parameters and expected outcomes for the described conjugation chemistries.
Table 1: Recommended Reaction Conditions for Amine-Reactive Conjugation
| Parameter | EDC/NHS Coupling | NHS Ester Coupling |
| pH | Activation: 4.5-6.0; Conjugation: 7.2-8.0 | 7.2-8.5[10] |
| Buffer | MES for activation, PBS for conjugation[8] | PBS, Borate, or Carbonate buffer |
| Molar Ratio (Reagent:Protein) | EDC: 10-50x; NHS: 25-100x; Ligand: 5-20x | Ligand: 10-20x |
| Reaction Time | 2 hours at RT or overnight at 4°C | 1-2 hours at RT or overnight at 4°C[12] |
| Quenching Agent | Tris, Glycine, or Hydroxylamine | Tris or Glycine |
Table 2: Typical Quantitative Outcomes for Protein-Small Molecule Conjugation
| Metric | Typical Range | Method of Analysis |
| Conjugation Efficiency | 10-90% | Varies based on optimization |
| Drug-to-Antibody Ratio (DAR) | 2-8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |
| Yield of Purified Conjugate | 50-95% | UV-Vis Spectroscopy (A280) |
| Purity of Final Product | >95% | SDS-PAGE, Size Exclusion Chromatography (SEC) |
Note: The values presented are typical and should be optimized for each specific target binder and ligand combination.[13] The optimal drug-to-antibody ratio (DAR) is a critical parameter that often requires extensive optimization to balance efficacy and potential issues with aggregation or clearance.[14]
Characterization of the Final Conjugate
After purification, it is essential to characterize the final PROTAC conjugate to determine the concentration, degree of labeling (e.g., DAR), purity, and integrity.
-
UV-Vis Spectroscopy: To determine the protein concentration (at 280 nm) and potentially the concentration of the conjugated ligand if it has a distinct absorbance maximum.
-
Mass Spectrometry (MS): To confirm the covalent attachment of the ligand and to determine the distribution of species with different numbers of conjugated ligands.
-
SDS-PAGE: To assess the integrity of the protein/antibody after the conjugation reaction and to confirm the increase in molecular weight.
-
Size Exclusion Chromatography (SEC): To assess the purity of the conjugate and check for the presence of aggregates.
-
Functional Assays: To confirm that the target binder retains its binding affinity for the POI and that the E3 ligase ligand is still capable of recruiting the E3 ligase. This is typically followed by cell-based assays to measure the degradation of the target protein.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase Ligand-Linker Conjugate 29 | C28H37N5O6 | CID 170836045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. covachem.com [covachem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTACs Utilizing E3 Ligase Ligand 29 (A VHL Ligand)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the VHL E3 Ligase
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2] By simultaneously engaging the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity-induced event triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the proteasome.
The von Hippel-Lindau (VHL) tumor suppressor is a well-characterized E3 ubiquitin ligase that is frequently utilized in the development of PROTACs.[2][3] Its widespread expression in various tissues and the availability of well-documented small molecule binders make it an attractive target for PROTAC design.[2] "E3 ligase Ligand 29" is a small molecule ligand that has been identified as a binder of the VHL E3 ligase and is suitable for incorporation into PROTACs.[4]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of PROTACs that utilize "this compound" to recruit the VHL E3 ligase.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC utilizing "this compound" involves hijacking the VHL E3 ligase complex to induce the degradation of a specific target protein.
Caption: Mechanism of action for a PROTAC utilizing this compound to recruit VHL for target protein degradation.
Key Cell-Based Assays and Protocols
The following are essential cell-based assays to characterize the activity of a PROTAC incorporating "this compound".
Target Protein Degradation Assay (HiBiT Assay)
This assay quantitatively measures the degradation of the target protein in live cells. It utilizes CRISPR/Cas9 gene editing to fuse a small, 11-amino-acid HiBiT tag to the endogenous target protein. The HiBiT tag complements with a larger LgBiT protein to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of the target protein.
Experimental Workflow:
Caption: Workflow for the HiBiT-based target protein degradation assay.
Protocol:
-
Cell Plating:
-
Culture CRISPR/Cas9-edited cells with the HiBiT tag knocked into the endogenous locus of the target protein.
-
Trypsinize and resuspend cells to a final density of 2 x 10^5 cells/mL in cell culture growth medium.
-
Plate 100 µL of the cell suspension (20,000 cells) into each well of a white, 96-well assay plate and incubate overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo HiBiT Lytic Reagent by diluting the LgBiT Protein and the Nano-Glo HiBiT Lytic Substrate into the lytic buffer according to the manufacturer's instructions.
-
Add 100 µL of the prepared lytic reagent to each well.
-
Place the plate on an orbital shaker for at least 10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the DMSO control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
Data Presentation:
| PROTAC Concentration (nM) | % Degradation (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 25.6 ± 3.5 |
| 10 | 78.9 ± 4.1 |
| 100 | 92.3 ± 2.7 |
| 1000 | 95.1 ± 1.9 |
| DC50 (nM) | ~5 |
| Dmax (%) | ~95 |
Ternary Complex Formation Assay (NanoBRET™ Assay)
This assay measures the formation of the ternary complex (POI-PROTAC-VHL) in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (donor) and a HaloTag-labeled VHL E3 ligase (acceptor).
Experimental Workflow:
Caption: Workflow for the NanoBRET ternary complex formation assay.
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect cells (e.g., HEK293T) with expression vectors for the NanoLuc-tagged target protein and the HaloTag-tagged VHL.
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Ligand Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells to fluorescently label the HaloTag-VHL fusion protein.
-
Add serial dilutions of the PROTAC to the wells.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Data Presentation:
| PROTAC Concentration (nM) | NanoBRET™ Ratio (mBU ± SD) |
| 0.1 | 50 ± 5 |
| 1 | 150 ± 12 |
| 10 | 450 ± 25 |
| 100 | 600 ± 30 |
| 1000 | 620 ± 28 |
Global Proteomics for Selectivity Analysis
This assay assesses the selectivity of the PROTAC by quantifying changes in the abundance of thousands of proteins across the proteome. Tandem Mass Tag (TMT)-based quantitative mass spectrometry is a common method for this analysis.
Experimental Workflow:
Caption: Workflow for TMT-based quantitative proteomics for selectivity analysis.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that gives maximal target degradation and a DMSO control.
-
Lyse the cells and extract the total protein.
-
-
Protein Digestion and TMT Labeling:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from the different treatment conditions with distinct TMT isobaric tags.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different samples.
-
A selective PROTAC will show significant downregulation only of the intended target protein and minimal changes in the levels of other proteins.
-
Data Presentation:
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value |
| Target Protein | -3.5 | < 0.001 |
| Off-target Protein 1 | -0.2 | 0.65 |
| Off-target Protein 2 | 0.1 | 0.82 |
| Housekeeping Protein | 0.05 | 0.95 |
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for the evaluation of PROTACs that utilize "this compound" to recruit the VHL E3 ligase. By systematically assessing target protein degradation, ternary complex formation, and global selectivity, researchers can effectively characterize the potency, mechanism of action, and specificity of their PROTAC molecules, thereby accelerating the development of novel targeted protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Experimental Design of "E3 Ligase Ligand 29"-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This document provides detailed application notes and protocols for the in vivo experimental design of PROTACs based on "E3 ligase Ligand 29". While "Ligand 29" is a placeholder for a specific E3 ligase ligand, the principles and protocols outlined herein are broadly applicable, with specific examples drawing from well-characterized E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).[2][3]
The primary goal of these in vivo studies is to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the PROTAC, providing crucial data for preclinical development.[4][5] Key considerations include the selection of appropriate animal models, formulation and dosing strategies, and robust analytical methods to quantify target protein degradation and downstream therapeutic effects.[6][]
Core Concepts and Signaling Pathways
A PROTAC's mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]
Caption: Mechanism of action for a PROTAC utilizing "E3 Ligand 29".
In Vivo Experimental Design and Workflow
A typical in vivo study to evaluate a PROTAC involves several key stages, from animal model selection to data analysis. The following workflow provides a general framework that can be adapted based on the specific PROTAC, target protein, and disease model.
Caption: A typical workflow for a preclinical xenograft study.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of PROTACs, which can serve as a benchmark for designing experiments with "this compound"-based PROTACs.
Table 1: In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line | PROTAC Dosage | Administration Route | Dosing Schedule | Duration (days) | Outcome | Reference |
| BALB/c nude mice | AsPC-1 (human pancreatic) | 50 mg/kg | Subcutaneous (s.c.) | Once daily or every three days | 22 | Tumor growth inhibition | [9] |
| Nude mice | MV4;11 (human leukemia) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 21 | Delayed leukemia progression | [6] |
| SCID mice | Hematologic cancer model | Not specified | Not specified | 12 days | 12 | Durable target protein degradation | [10] |
Table 2: In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group | Biomarker | Result | Reference |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | KRAS G12D Protein Level | Reduced in tumor tissues | [9] |
| AsPC-1 xenograft | 50 mg/kg PROTAC KRAS G12D degrader 1 | Phospho-ERK (p-ERK) Level | Reduced in tumor tissues | [9] |
| MDA-MB-231 xenograft | 100 mg/kg ERRa PROTAC | ERRa levels | ~40% reduction in heart, kidney, and tumor | [4] |
Experimental Protocols
Protocol 1: Xenograft Mouse Model for Solid Tumors
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., AsPC-1 for pancreatic cancer) under sterile conditions.[6][9]
-
Harvest cells and resuspend them in a 1:1 mixture of sterile, serum-free medium or PBS and Matrigel to a final concentration of 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL.[1][6]
-
Subcutaneously inject the cell suspension into the right flank of each mouse (e.g., BALB/c nude mice).[6][9]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[1][6]
-
Measure tumor volume 2-3 times per week using digital calipers. Calculate the volume using the formula: (Length x Width²)/2.[1][9]
-
When tumors reach the desired size, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).[6]
-
Protocol 2: PROTAC Formulation and Administration
-
Formulation:
-
The choice of vehicle depends on the physicochemical properties of the PROTAC and the route of administration.[1]
-
For Intraperitoneal (i.p.) Injection: A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[6] Another option includes DMSO, PEG300, and saline.[1]
-
For Oral (p.o.) Gavage: A common vehicle might consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[1]
-
For Subcutaneous (s.c.) Injection: A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline or PBS.[9]
-
To prepare the formulation, warm the vehicle to dissolve components. Add the PROTAC powder to the required concentration. Vortex and sonicate until the PROTAC is fully dissolved. Prepare fresh daily.[6]
-
-
Administration:
Protocol 3: Efficacy and Pharmacodynamic Assessment
-
Efficacy Monitoring:
-
Pharmacodynamic Analysis (Western Blotting):
-
Harvest tumors and other relevant tissues at specified time points post-dosing.[9]
-
Prepare protein lysates from the collected tissues.
-
Normalize all samples to the same protein concentration (e.g., 2 µg/µL).[6]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[6]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[6]
-
Wash the membrane and incubate with a secondary antibody.
-
Visualize the protein bands and quantify the level of target protein degradation relative to the vehicle control.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[6]
-
Challenges and Considerations
-
Pharmacokinetics and Bioavailability: PROTACs are large molecules that often present challenges in achieving good oral bioavailability and metabolic stability.[6] Careful formulation is critical for in vivo studies.[11]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This can lead to a bell-shaped dose-response curve, and it is important to establish a proper dose range.[12]
-
Toxicity: On-target toxicity can occur if the target protein is degraded in healthy tissues. Off-target toxicity due to the degradation of unintended proteins or effects of the E3 ligase ligand itself must also be evaluated.[6]
-
Resistance Mechanisms: Resistance to PROTACs can arise from mutations in the target protein or components of the E3 ligase complex.[13]
Conclusion
The in vivo evaluation of "this compound"-based PROTACs is a critical step in their development as potential therapeutics. A well-designed experimental plan, incorporating appropriate animal models, robust formulation and dosing strategies, and comprehensive PK/PD analysis, is essential for generating high-quality data to support clinical translation. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute these crucial studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC-Mediated BRD4 Degradation
Topic: Using an E3 Ligase Ligand-Based PROTAC to Degrade BRD4 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of bifunctional molecules designed to selectively eliminate target proteins from cells by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] A PROTAC molecule consists of two key components connected by a chemical linker: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[][3] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][4]
This document provides detailed application notes and protocols for the use of a PROTAC to induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of key oncogenes like c-Myc.[4][5] Consequently, targeted degradation of BRD4 has emerged as a promising therapeutic strategy for various cancers.[6][7] The following sections will detail the mechanism of action, provide quantitative data for representative BRD4-degrading PROTACs, and outline experimental protocols for their application in cell culture.
Mechanism of Action
PROTACs targeting BRD4, such as dBET1 and ARV-771, operate through a catalytic mechanism. A single PROTAC molecule can trigger the degradation of multiple BRD4 protein molecules.[1] The process is initiated by the formation of a "target protein - PROTAC - E3 ubiquitin ligase" ternary complex.[] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BRD4 protein, a process catalyzed by the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[][3] The resulting polyubiquitin (B1169507) chain on BRD4 serves as a "degradation tag," marking it for recognition and subsequent degradation by the 26S proteasome.[][4] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[4][5]
Figure 1: Mechanism of PROTAC-mediated BRD4 degradation.
Quantitative Data for Representative BRD4 PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the percentage of protein degraded at saturating concentrations.[5] The following table summarizes key quantitative data for several well-characterized BRD4-targeting PROTACs.
| PROTAC | Recruited E3 Ligase | Target Protein(s) | Cell Line(s) | DC50 / EC50 / IC50 | Dmax | Reference(s) |
| dBET1 | CRBN | BRD2/3/4 | MV4;11 (Human Leukemia) | EC50: 430 nM; IC50 (proliferation): 0.14 µM | Not Reported | [8][9] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | DC50: < 1 nM, < 5 nM | Not Reported | [5] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | DC50: < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [5] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 (Lung Cancer) | DC50: 8 nM, 23 nM | Complete at 100 nM | [5] |
| QCA570 | CRBN | BRD4 | Bladder Cancer Cells | DC50: ~1 nM | >90% at 30 nM | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a BRD4-degrading PROTAC in cell culture.
Cell Culture and Seeding
This protocol describes the general procedure for culturing and seeding cells for subsequent PROTAC treatment.[1]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1)[4]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well, 12-well, or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS.
-
Add an appropriate volume of trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability using a method like trypan blue exclusion.
-
Seed the cells into multi-well plates at a density appropriate for the specific assay and allow them to adhere overnight.
PROTAC Treatment
Materials:
-
PROTAC stock solution (e.g., in DMSO)
-
Complete growth medium
Procedure:
-
Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC treatment group.[1]
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).[11]
Western Blotting for BRD4 Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels.[4][5]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH or anti-α-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After PROTAC treatment, wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.[4]
-
Cell Viability Assay (e.g., MTT or CCK-8)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[1]
Materials:
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations as described above.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Figure 2: Experimental workflow for determining PROTAC efficacy.
Conclusion
PROTAC-mediated degradation of BRD4 is a powerful technique for studying the function of this epigenetic regulator and holds significant therapeutic potential. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize BRD4-degrading PROTACs in their experimental systems. Successful application of these methods will enable the accurate assessment of PROTAC efficacy and downstream biological consequences, contributing to the advancement of targeted protein degradation as a novel therapeutic modality. Researchers should note that optimization of these protocols for their specific PROTAC and cell line is recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. lifesensors.com [lifesensors.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 10. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments Utilizing E3 Ligase Ligand 29
Disclaimer: The specific E3 ubiquitin ligase recruited by "E3 ligase Ligand 29" is not publicly documented in the provided search results. Researchers should confirm the target E3 ligase from the compound supplier to tailor experiments accordingly. This guide provides general principles and protocols for PROTAC experiments, with a focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1][2] It works by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule has three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two ligands.[2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[2][3] This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.[1] The PROTAC molecule itself is not degraded and can then go on to induce the degradation of multiple target protein molecules.[3]
Q2: What is the "hook effect" in PROTAC experiments?
The hook effect is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[4] This results in a characteristic bell-shaped dose-response curve.[4] The hook effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[4]
Q3: Why is it important to overcome the hook effect?
Overcoming or understanding the hook effect is crucial for the accurate interpretation of experimental results and for the successful development of PROTAC-based therapeutics. The presence of a strong hook effect can lead to a narrow therapeutic window and may cause a loss of efficacy at higher doses. Characterizing the hook effect is essential for determining the optimal concentration range for maximal protein degradation (Dmax) and the half-maximal degradation concentration (DC50).
Q4: What are the key parameters to measure in a PROTAC experiment?
The two primary parameters used to evaluate the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
These parameters are determined by performing a dose-response experiment and analyzing the resulting data.
Troubleshooting Guides
Problem 1: A significant hook effect is observed, with a sharp decrease in degradation at higher concentrations.
-
Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.[4]
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment with finer dilution steps to precisely identify the optimal concentration for maximal degradation and the concentrations at which the hook effect becomes prominent.[4]
-
Time-Course Experiment: Investigate the kinetics of degradation at both an optimal concentration and a high, "hooked" concentration. Degradation may be more rapid at the optimal concentration.
-
Assess Ternary Complex Formation: Utilize biophysical assays like TR-FRET or AlphaLISA to directly measure the formation of the ternary complex across a range of PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[4]
-
Problem 2: The PROTAC shows weak or no degradation of the target protein.
-
Possible Causes:
-
Poor cell permeability of the PROTAC.[4]
-
Inefficient formation of the ternary complex.
-
Low expression of the recruited E3 ligase in the cell line.
-
Rapid synthesis of the target protein, counteracting degradation.
-
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that the PROTAC can bind to both the target protein and the E3 ligase within the cell using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[4]
-
Check E3 Ligase Expression: Confirm the expression of the E3 ligase recruited by "this compound" in your cell model using Western blotting or qPCR.
-
Proteasome Inhibition Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels indicates that the PROTAC is inducing proteasome-dependent degradation.
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for observing maximal degradation.
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 15 |
| 100 | 10 (Dmax ≈ 90%) |
| 1000 | 45 |
| 10000 | 80 |
Table 2: Key Degradation Parameters
| Parameter | Value | Description |
| DC50 | ~1.5 nM | Concentration for 50% degradation. |
| Dmax | ~90% | Maximum degradation achieved. |
| Optimal Concentration | 100 nM | Concentration for Dmax. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any hook effect. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the different PROTAC concentrations and incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein.
-
Probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized target protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining target protein against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework. Specific reagents and concentrations will need to be optimized for the particular target protein and E3 ligase.
-
Reagents and Materials:
-
Purified, tagged target protein (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
PROTAC of interest.
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2).
-
Assay buffer.
-
Low-volume 384-well plates.
-
TR-FRET-enabled plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the tagged target protein and the tagged E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells, including a vehicle control.
-
Incubate to allow for ternary complex formation.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex. A subsequent decrease at higher concentrations is indicative of the hook effect.
-
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC.
Caption: The hook effect in PROTAC experiments.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
Technical Support Center: Troubleshooting Poor Degradation with PROTACs Utilizing "E3 Ligase Ligand 29"
Welcome to the technical support center for researchers utilizing PROTACs incorporating "E3 ligase Ligand 29". This resource is designed to assist scientists and drug development professionals in troubleshooting and resolving common issues related to poor target protein degradation. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating "this compound" is showing low or no degradation of my target protein. What are the initial troubleshooting steps?
A1: When suboptimal degradation is observed, a systematic evaluation of the entire PROTAC mechanism of action is recommended. This involves a stepwise validation of each phase of PROTAC activity, from target engagement to proteasomal degradation, to pinpoint the cause of failure.[1]
Q2: How can I confirm that my PROTAC is entering the cells and binding to the target protein?
A2: Poor cell permeability is a frequent challenge with PROTACs due to their larger molecular size.[1][2] It is crucial to verify target engagement within a cellular context.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA). Successful binding of the PROTAC to the target protein will increase its thermal stability, resulting in a shift in its melting curve.[1]
-
Alternative Assays: NanoBRET™ Target Engagement Assays can be used in live cells to determine the binding affinity of the PROTAC to both the target protein and the recruited E3 ligase.[1] Permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2]
Q3: I suspect a problem with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). How can I investigate this?
A3: The formation of a stable ternary complex is essential for the ubiquitination of the target protein.[1]
-
Recommended Experiment: Co-immunoprecipitation (Co-IP) is a widely used method to confirm the formation of the ternary complex within cells.[1][3][4][5][6][7] By immunoprecipitating the E3 ligase, you can probe for the presence of the target protein in the complex, and vice-versa.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to characterize the formation and stability of the ternary complex in vitro.[8][9]
Q4: How do I determine if the lack of degradation is due to a failure in the ubiquitination process?
A4: If ternary complex formation is confirmed, the next step is to assess the ubiquitination of the target protein.
-
Recommended Experiment: An in-cell ubiquitination assay can be performed. This typically involves treating cells with your PROTAC, often in the presence of a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins. The target protein is then immunoprecipitated, and a Western blot is performed using an anti-ubiquitin antibody to detect polyubiquitination.[1] A high-molecular-weight smear indicates successful ubiquitination.
Q5: I observe degradation at lower concentrations of my PROTAC, but the effect diminishes at higher concentrations. What is happening?
A5: This phenomenon is known as the "hook effect".[8][10][11][12] It occurs at high PROTAC concentrations where the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex.[8][9][11][12][13]
-
Mitigation Strategy: Conduct a detailed dose-response experiment over a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[8][9][10]
Q6: Could the issue be related to the specific E3 ligase recruited by "this compound"?
A6: Yes, the choice of E3 ligase is critical for PROTAC efficacy.[14][15][16] Different cell types have varying expression levels of different E3 ligases (e.g., VHL, CRBN).[] If the E3 ligase recruited by "this compound" is not sufficiently expressed in your cell model, degradation will be inefficient.[10] It is important to confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR.[18]
Troubleshooting Guide: Poor Degradation
This guide provides a structured approach to diagnosing and resolving poor degradation efficiency with your "this compound" PROTAC.
Logical Workflow for Troubleshooting
Caption: A step-by-step decision tree for troubleshooting failed PROTAC-mediated degradation experiments.
Data Presentation: Summary of Potential Issues and Solutions
| Problem | Potential Cause | Recommended Experiment | Expected Outcome for Successful PROTAC | Potential Solution |
| No degradation | Poor cell permeability | Cellular Thermal Shift Assay (CETSA) | Shift in protein melting temperature | Modify PROTAC linker to improve physicochemical properties.[2] |
| Lack of target engagement | Cellular Thermal Shift Assay (CETSA) | Shift in protein melting temperature | Redesign the target-binding warhead of the PROTAC. | |
| Inefficient ternary complex formation | Co-immunoprecipitation (Co-IP) | Detection of Target Protein, PROTAC, and E3 Ligase in a complex | Optimize linker length and composition.[14][19] | |
| Low E3 ligase expression | Western Blot or qPCR for E3 ligase | Sufficient E3 ligase protein or mRNA levels | Choose a cell line with higher expression of the target E3 ligase. | |
| Lack of target ubiquitination | In-cell ubiquitination assay | High molecular weight smear of the target protein | Confirm E3 ligase is active in the chosen cell line. | |
| Proteasome dysfunction | Co-treatment with proteasome inhibitor | Rescue of target protein degradation | Ensure proteasome is functional in the cell line. | |
| Hook effect | Formation of unproductive binary complexes at high concentrations | Wide dose-response Western Blot | Bell-shaped degradation curve | Use lower PROTAC concentrations for experiments.[9] |
Experimental Protocols
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
"this compound" PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer equipment
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control.
-
Incubation: Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat immunoblotting for the loading control.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in cells.
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase
-
"this compound" PROTAC
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors
-
Antibody against the E3 ligase or the target protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC (determined from the dose-response experiment) and a vehicle control. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to stabilize the ternary complex.[12]
-
Cell Lysis: Lyse cells in non-denaturing IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the target protein, the E3 ligase, and other components of the complex.
Protocol 3: In-Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can mediate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme
-
Purified recombinant E3 ligase complex corresponding to the ligand
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
"this compound" PROTAC
-
10X Ubiquitination Buffer
-
Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a vehicle control (DMSO). Also, set up control reactions lacking E1, E3, or the PROTAC to ensure the reaction is dependent on these components.[20]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Run the reaction products on an SDS-PAGE gel.
-
Transfer to a membrane and perform a Western blot using an antibody against the target protein.
-
A high-molecular-weight smear or distinct higher molecular weight bands corresponding to the ubiquitinated target protein indicate a positive result.[20]
-
This technical support center provides a comprehensive guide for troubleshooting poor degradation with PROTACs. By systematically working through these FAQs, workflows, and protocols, researchers can identify and overcome common hurdles in their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. search.library.berkeley.edu [search.library.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for "E3 ligase Ligand 29"-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "E3 ligase Ligand 29"-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical aspect of linker length optimization.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and which E3 ligase does it recruit?
A1: "this compound" is a chemical ligand used in the synthesis of PROTACs. It functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By incorporating this ligand into your PROTAC, you are directing the cellular degradation machinery towards your protein of interest (POI).
Q2: Why is the linker length so critical for the activity of my CRBN-based PROTAC?
A2: The linker is not just a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between your target protein, the PROTAC, and the CRBN E3 ligase.[2] An optimal linker length is essential for:
-
Effective Ternary Complex Formation: The linker must be long enough to avoid steric hindrance between the target protein and CRBN, but not so long that it leads to an unstable or non-productive complex.
-
Correct Ubiquitination: The linker orients the target protein in a way that exposes its lysine (B10760008) residues to the E2 ubiquitin-conjugating enzyme, facilitating efficient ubiquitination.
-
Physicochemical Properties: The length and composition of the linker influence the PROTAC's solubility, cell permeability, and metabolic stability.[3]
Q3: What is the typical range for linker length in CRBN-based PROTACs?
A3: While the optimal linker length is highly dependent on the specific target protein and the binding pocket of its ligand, a common starting point for linker length exploration in CRBN-based PROTACs is between 3 and 19 atoms.[4] However, shorter and longer linkers have also been shown to be effective in certain contexts.[4]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[5][6] This occurs because an excess of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex.[5] To mitigate this:
-
Perform a wide dose-response curve: This will help you identify the optimal concentration for degradation and the point at which the hook effect begins.[5][6]
-
Test lower concentrations: Often, the most effective degradation is observed at nanomolar to low micromolar concentrations.[6]
Q5: My PROTAC is degrading proteins other than my intended target. What is happening?
A5: CRBN ligands, including thalidomide (B1683933) and its derivatives, can act as "molecular glues" and induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3, GSPT1).[5] This can lead to off-target effects. To improve selectivity:
-
Modify the CRBN ligand: Structural modifications to the "this compound" portion of your PROTAC can reduce the degradation of neosubstrates.[5]
-
Optimize the linker: The linker's composition and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are targeted for degradation.[5]
-
Conduct proteomic profiling: This will help you identify all proteins degraded by your PROTAC and guide further optimization.[5]
Troubleshooting Guides
Problem 1: No or minimal degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to identify the optimal length for ternary complex formation.[4] |
| Poor Cell Permeability | Modify the linker to improve its physicochemical properties. For example, incorporating PEG units can increase hydrophilicity and solubility.[1] |
| Incorrect Attachment Point | Ensure the linker is attached to a solvent-exposed region of both the target protein ligand and "this compound" to avoid disrupting their binding to their respective proteins. |
| Rapid Protein Synthesis | Co-treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to more accurately measure the rate of degradation.[5] |
| Inefficient Ternary Complex Formation | Confirm the formation of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET. |
Problem 2: High variability in degradation efficiency between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Health and Passage Number | Ensure consistent cell health and use cells within a defined passage number range for all experiments. |
| Inconsistent PROTAC Concentration | Prepare fresh dilutions of your PROTAC for each experiment from a validated stock solution. |
| Antibody Quality for Western Blot | Validate the specificity and sensitivity of your primary antibody for the target protein using positive and negative controls.[5] |
| Incomplete Cell Lysis | Optimize your lysis buffer and protocol to ensure complete protein extraction. |
Quantitative Data on Linker Length Optimization for CRBN-Based PROTACs
The following tables summarize data from published studies, illustrating the impact of linker length on the degradation of different target proteins using CRBN-based PROTACs. This data can serve as a reference for designing your own linker optimization experiments.
Table 1: Impact of Linker Length on p38α Degradation [7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) in MDA-MB-231 cells | Dmax (%) in MDA-MB-231 cells |
| Compound A | 10 | >1000 | <20 |
| Compound B | 13 | 150 | ~60 |
| Compound C | 16 | 25 | >90 |
| Compound D | 19 | 100 | ~70 |
| Compound E | 22 | >500 | <40 |
Table 2: Impact of Linker Length on BTK Degradation [2]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | PEG | 10 | 1.1 | ~90 |
| BTK-PROTAC-2 | PEG | 13 | 0.8 | ~95 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[1]
2. Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity of the target protein and CRBN in live cells.[2]
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add serial dilutions of your PROTAC.
-
Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of target degradation.
Caption: Logical relationship of linker length and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand 29 (NEDD4-1 Covalent Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using E3 ligase Ligand 29 , a fragment-derived covalent inhibitor of the HECT E3 ubiquitin ligase NEDD4-1. This ligand selectively targets a non-catalytic cysteine residue (Cys627), offering a tool to probe the function of NEDD4-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as "compound 29" in the primary literature) is a small molecule, fragment-based electrophile that acts as a covalent, irreversible inhibitor of the HECT E3 ligase NEDD4-1.[1] Its mechanism of action is distinct from inhibitors that target the catalytic cysteine. Ligand 29 selectively forms a covalent bond with Cys627, a non-catalytic residue located at a key ubiquitin-binding interface on the HECT domain of NEDD4-1.[1] This binding event disrupts the processive mechanism of polyubiquitin (B1169507) chain synthesis by NEDD4-1, effectively switching it to a less efficient, distributive mechanism.[2]
Q2: I am not seeing the expected downstream effects of NEDD4-1 inhibition in my cellular assay. What could be the issue?
A2: Several factors could contribute to a lack of observed phenotype:
-
Cellular Permeability: As a fragment-like compound, the cell permeability of Ligand 29 may be limited. Ensure you are using a concentration range appropriate for cellular assays, which may be significantly higher than biochemical IC50 values.
-
Target Engagement: Confirm that Ligand 29 is engaging with NEDD4-1 in your specific cell line. An activity-based protein profiling (ABPP) experiment using a tagged version of the ligand or a competitive profiling experiment can validate target engagement.
-
Biological Context: The function of NEDD4-1 is highly context-dependent, with roles in regulating pathways like PTEN/Akt signaling, autophagy, and growth factor receptor turnover.[3][4][5] The specific cellular background and the signaling pathways active in your model system will dictate the observable phenotype.
-
Redundancy: Other NEDD4-family E3 ligases may compensate for the inhibition of NEDD4-1 in some cellular contexts. Consider pan-NEDD4 family inhibitors or genetic approaches (siRNA/CRISPR) to confirm that the pathway is dependent on this family of ligases.
Q3: Is Ligand 29 expected to induce neosubstrate degradation?
A3: No, the mechanism of Ligand 29 is not consistent with the induction of neosubstrate degradation. Neosubstrate degradation is typically associated with "molecular glue" compounds or Proteolysis Targeting Chimeras (PROTACs). These molecules create a new protein-protein interface, inducing proximity between an E3 ligase and a protein that is not its natural substrate, leading to the ubiquitination and degradation of the "neosubstrate".[1]
Ligand 29 is an inhibitor that covalently modifies the E3 ligase itself at a ubiquitin-binding site.[1] This action disrupts the normal function of NEDD4-1, specifically its ability to efficiently build polyubiquitin chains.[2] Therefore, it is expected to decrease the ubiquitination of NEDD4-1's natural substrates rather than inducing the degradation of new ones.
Q4: What are the known off-target effects of Ligand 29?
A4: The primary literature describes Ligand 29 and a related fragment (compound 28) as "selective" modifiers of NEDD4-1.[1] The selectivity stems from targeting a non-catalytic cysteine (Cys627) within a specific binding pocket, rather than the more promiscuously reactive catalytic cysteine (Cys867).[2] However, comprehensive proteome-wide selectivity data for Ligand 29 is not publicly available.
Potential off-target effects could arise from:
-
Reactivity with other Cysteines: The electrophilic warhead of Ligand 29 could potentially react with other accessible, nucleophilic cysteine residues on different proteins.
-
NEDD4 Family Homology: Other members of the NEDD4 family of HECT E3 ligases may have structurally similar ubiquitin-binding sites that could be targeted by Ligand 29.
It is recommended to perform counter-screening or proteomic profiling to assess the selectivity of Ligand 29 in the specific experimental system being used.
Troubleshooting Guides
Guide 1: Unexpected Results in Ubiquitination Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| Incomplete inhibition of NEDD4-1 activity in vitro. | Incorrect inhibitor concentration. | Confirm the final concentration of Ligand 29 in the assay. Perform a dose-response curve to determine the IC50 in your specific assay setup. |
| Ligand 29 instability. | Prepare fresh stock solutions of Ligand 29 in anhydrous DMSO. Avoid repeated freeze-thaw cycles. | |
| Assay measures monoubiquitination. | Ligand 29 primarily inhibits polyubiquitin chain elongation.[2] It may not inhibit the initial monoubiquitination of a substrate. Use an assay that specifically measures polyubiquitination. | |
| Variability between experimental replicates. | Inconsistent pre-incubation time. | As a covalent inhibitor, the degree of inhibition is time-dependent. Ensure a consistent pre-incubation time of Ligand 29 with NEDD4-1 before initiating the ubiquitination reaction. |
| Inhibition observed with unrelated cysteine-containing proteins. | Non-specific covalent modification. | This indicates potential off-target reactivity. Lower the concentration of Ligand 29. Include a non-electrophilic analog of the compound as a negative control if available. Perform selectivity profiling. |
Guide 2: Issues with Cellular Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| High cellular toxicity at effective concentrations. | Off-target effects. | The compound may be reacting with essential cellular proteins. Reduce the concentration and/or incubation time. Use a lower, sub-maximal dose. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). | |
| Ligand 29 appears less potent in cells than in biochemical assays. | Poor cell permeability. | The physicochemical properties of the fragment may limit its ability to cross the cell membrane. If possible, use a more optimized and cell-permeable analog. |
| Efflux by cellular transporters. | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove small molecules. Co-incubation with a known efflux pump inhibitor can test this possibility. | |
| Rapid metabolic degradation. | The compound may be quickly metabolized by the cells. A time-course experiment may reveal a transient effect. |
Quantitative Data Summary
The initial discovery focused on identifying the fragment hits and a more potent, optimized successor. Specific potency values for Ligand 29 are not detailed in the primary report, but comparative data is available.
| Compound | Target E3 Ligase | Target Residue | Potency / Key Finding | Reference |
| Ligand 29 | NEDD4-1 | Cys627 (non-catalytic) | Covalent inhibitor, confirmed by X-ray crystallography (PDB: 5c91). Switches enzyme from processive to distributive mechanism. | [1][2] |
| Compound 30 | NEDD4-1 | Cys627 (non-catalytic) | Optimized analog of Ligand 29. 22-fold more potent than Ligand 29 in a fluorescence polarization assay. | [1] |
Experimental Protocols & Methodologies
Protocol 1: Mass Spectrometry (MS)-Based Covalent Fragment Screening
This protocol provides a general workflow for identifying covalent fragments that bind to a target protein, based on methods used for the discovery of Ligand 29.
-
Protein Preparation:
-
Purify the target protein (e.g., the HECT domain of NEDD4-1) to >95% purity.
-
Buffer exchange the protein into a suitable buffer for MS analysis (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should be free of primary amines and reducing agents.
-
Adjust the final protein concentration to 1-5 µM.
-
-
Fragment Library Preparation:
-
Prepare a library of electrophilic fragments. Ligand 29 was discovered from a library of fragments containing an α,β-unsaturated methyl ester warhead.
-
Prepare stock solutions of fragments in anhydrous DMSO (e.g., 10-100 mM). For screening, create pools of 5-10 fragments, ensuring each fragment in a pool has a unique mass to allow for deconvolution.
-
-
Incubation:
-
In a 96-well or 384-well plate, combine the target protein with each fragment pool (final fragment concentration typically 10-100 µM).
-
Include a DMSO-only control (negative control) and a known covalent inhibitor if available (positive control).
-
Incubate the plate at room temperature for 1-4 hours to allow for covalent bond formation.
-
-
LC-MS Analysis:
-
Analyze each sample by liquid chromatography-mass spectrometry (LC-MS). The LC step is used to desalt the protein before it enters the mass spectrometer.
-
Use a column suitable for protein analysis (e.g., a C4 column).
-
Acquire mass spectra for the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the mass of the intact protein in each sample.
-
In the DMSO control, a single peak corresponding to the unmodified protein should be observed.
-
In samples containing a reactive fragment, a new peak corresponding to the mass of the protein plus the mass of the fragment will appear.
-
Identify the specific hit fragment from the mass shift in the positive pools.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Inhibition of NEDD4-1:Ubiquitin Interaction
This assay can be used to quantify the potency of inhibitors that disrupt the interaction between NEDD4-1 and ubiquitin.
-
Reagent Preparation:
-
NEDD4-1 HECT domain: Purify the protein domain.
-
Fluorescently-labeled Ubiquitin (Fluoro-Ub): Prepare ubiquitin labeled with a fluorophore (e.g., FITC, TAMRA) on a surface-exposed lysine (B10760008) or the N-terminus.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Inhibitor: Prepare a serial dilution of Ligand 29 or its analogs in DMSO.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the assay buffer.
-
Add the NEDD4-1 HECT domain to a final concentration determined by a prior titration experiment (typically in the low µM range).
-
Add the inhibitor from the serial dilution plate (final DMSO concentration should be ≤1%).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the binding reaction by adding Fluoro-Ub (final concentration typically 10-50 nM).
-
Include controls:
-
Minimum Polarization (Pmin): Fluoro-Ub in buffer.
-
Maximum Polarization (Pmax): Fluoro-Ub + NEDD4-1 HECT domain (no inhibitor).
-
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Read the plate on a fluorescence polarization reader using the appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Mechanism of Action: Ligand 29
References
Technical Support Center: Improving the Solubility of PROTACs Containing VHL E3 Ligase Ligand 29
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that contain the von Hippel-Lindau (VHL) E3 ligase Ligand 29 (CAS 2154341-52-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In a PROTAC, this ligand serves as the "hook" to recruit the VHL E3 ligase. The other end of the PROTAC binds to a specific protein of interest (POI) that is targeted for degradation. By bringing the POI and the E3 ligase together, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: What are the common causes of poor solubility in PROTACs containing this compound?
PROTACs, by their nature, are often large molecules with high molecular weights and complex structures that can lead to poor aqueous solubility. Specific factors contributing to the low solubility of VHL-based PROTACs include:
-
High Lipophilicity: The overall molecule can be greasy, leading to poor interaction with aqueous solutions.
-
Strong Crystal Lattice Energy: The molecule may pack tightly in its solid form, making it difficult to dissolve.
-
Intramolecular Hydrogen Bonding: The PROTAC can fold on itself, reducing the number of hydrogen bonds available to interact with water.
Q3: What are the initial steps to troubleshoot a solubility issue with my PROTAC?
When you encounter a solubility problem, a systematic approach is recommended. Start with simple and quick tests before moving to more complex formulation strategies. A logical workflow can help identify the root cause and the most effective solution.
Q4: Can changing the experimental conditions improve the solubility of my PROTAC?
Yes, sometimes minor adjustments to the experimental conditions can significantly impact the apparent solubility of your PROTAC for in vitro assays. Consider the following:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, the final concentration in your aqueous assay buffer is critical. Ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid precipitation.
-
pH of the Buffer: The net charge of your PROTAC can change with pH, which can affect its solubility. Experiment with buffers at different pH values to find the optimal condition.
-
Use of Co-solvents: Small amounts of co-solvents like ethanol, polyethylene (B3416737) glycol (PEG), or cyclodextrins can sometimes improve solubility in aqueous buffers.
Troubleshooting Guide
Problem 1: My PROTAC precipitates out of solution during my cellular assay.
-
Possible Cause: The aqueous solubility of your PROTAC is exceeded in the final assay conditions.
-
Solution Workflow:
-
Decrease Final Concentration: Determine the lowest effective concentration of your PROTAC in your assay to minimize the chance of precipitation.
-
Optimize Vehicle: Test different co-solvents in your final dilution to improve solubility. For example, a vehicle containing a small percentage of PEG 400 or Solutol HS 15 may help.
-
Use of Serum: The presence of serum in cell culture media can sometimes help to keep hydrophobic compounds in solution. Ensure your preliminary solubility tests are performed in media that mimics your final assay conditions, including the presence of serum.
-
Problem 2: I am seeing inconsistent results in my experiments, which I suspect is due to poor solubility.
-
Possible Cause: Your PROTAC may not be fully dissolved, leading to variability in the actual concentration in your assays.
-
Solution Workflow:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Sonication: Briefly sonicate your stock solution and final dilutions to aid in dissolution.
-
Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility is often higher and more relevant for short-term in vitro assays, while thermodynamic solubility is the true equilibrium solubility. Your experimental protocol will influence which of these you are observing.
-
Strategies for Solubility Enhancement
For PROTACs with persistent solubility issues, more advanced formulation and chemical modification strategies may be necessary.
Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique to improve the dissolution rate and apparent solubility of poorly soluble compounds. By dispersing the PROTAC in an amorphous state within a polymer matrix, the energy barrier for dissolution is lowered.
Quantitative Impact of ASD on PROTAC Solubility
While specific data for a PROTAC containing this compound is not publicly available, the following table illustrates the typical solubility enhancement that can be achieved with ASD formulations for VHL-based PROTACs.
| PROTAC Compound (Representative VHL-based) | Formulation | Solubility (µg/mL) | Fold Increase |
| Compound X | Crystalline | 0.1 | - |
| Compound X | ASD (10% in HPMCAS) | 5.2 | 52 |
| Compound Y | Amorphous | 2.5 | - |
| Compound Y | ASD (20% in Soluplus®) | 25.0 | 10 |
Data is representative and compiled from various studies on VHL-based PROTACs.
Chemical Modifications
Incorporating polar functional groups or ionizable centers into the PROTAC structure can significantly improve aqueous solubility.
Impact of Chemical Modification on VHL-based PROTAC Solubility
The following table provides examples of how specific chemical modifications can improve the solubility of VHL-based PROTACs.
| PROTAC Compound | Modification | Aqueous Solubility (µM) | Fold Increase |
| Parent PROTAC | - | < 1 | - |
| Analog 1 | Addition of a piperazine (B1678402) group | 25 | > 25 |
| Analog 2 | Incorporation of a hydroxyl group | 5 | > 5 |
This data is illustrative of the improvements seen with chemical modifications to VHL-based PROTACs.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid PROTAC to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker.
-
Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the PROTAC in the diluted supernatant using a pre-validated HPLC method with a standard curve.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common lab-scale method for preparing ASDs.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
A common solvent that dissolves both the PROTAC and the polymer (e.g., dichloromethane, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the PROTAC and the selected polymer in the desired ratio (e.g., 1:9 for 10% drug loading).
-
Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask.
-
Once fully dissolved, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
Visualizations
Technical Support Center: Enhancing Ternary Complex Stability with E3 Ligase Ligand 29
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving "E3 ligase Ligand 29," a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Our goal is to provide practical strategies and detailed protocols to enhance the stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), a critical step for successful targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of ternary complex stability in targeted protein degradation?
A1: The formation of a stable ternary complex between the target protein, the Proteolysis Targeting Chimera (PROTAC), and the E3 ligase is a pivotal event in the mechanism of action for these heterobifunctional molecules.[1][2] The stability and kinetics of this complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] A more stable ternary complex generally leads to more efficient degradation of the target protein.
Q2: What is "cooperativity" in the context of ternary complex formation and why is it important?
A2: Cooperativity (α) is a quantitative measure of how the binding of one protein (e.g., the target protein) to the PROTAC affects the binding of the second protein (e.g., the E3 ligase).[3][4]
-
Positive cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein. This is highly desirable as it indicates favorable interactions between the two proteins are enhancing the formation of the ternary complex.[3]
-
Negative cooperativity (α < 1): The binding of the first protein decreases the affinity for the second.
-
No cooperativity (α = 1): The binding events are independent.
High cooperativity is often correlated with potent protein degradation.[5]
Q3: What is the "hook effect" and how can I mitigate it in my assays?
A3: The "hook effect" is a phenomenon observed in ternary complex assays where high concentrations of the PROTAC lead to a decrease in the measured signal (e.g., fluorescence or luminescence).[6][7] This occurs because at excessive concentrations, the PROTAC forms binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate and prevent the formation of the ternary complex.[7] To mitigate this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation.[7][8]
Q4: Which biophysical assays are recommended for characterizing ternary complex formation?
A4: Several biophysical techniques can be employed to quantify the formation and stability of the PROTAC-induced ternary complex.[1][6][9] These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).[1] Commonly used assays include:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for both binary and ternary interactions.[6][10]
-
Biolayer Interferometry (BLI): A high-throughput method for measuring kinetics and affinity, particularly useful for assessing ternary complex formation.[6][10]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on stoichiometry and binding affinity.[6][10]
-
Cellular Thermal Shift Assay (CETSA): Assesses target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.[7]
-
NanoBRET™/TR-FRET: These are proximity-based cellular assays that can monitor the formation of the ternary complex in live cells.[2][10][11]
Q5: Why might I observe target degradation in my cellular assay but have difficulty detecting a stable ternary complex in my biochemical assay?
A5: This discrepancy can arise because the cellular environment provides a scaffold and context that can stabilize transient or weak interactions that are difficult to replicate with purified proteins in a biochemical assay.[7][12] It is therefore recommended to use a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and its correlation with protein degradation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low ternary complex formation observed in biochemical assays. | Inefficient PROTAC linker: The linker length, rigidity, or attachment points may not effectively bridge the target protein and the E3 ligase. | - Synthesize and test a series of PROTAC analogs with different linker lengths and compositions.[7] - Utilize computational modeling to predict optimal linker configurations.[13][14] |
| High PROTAC concentration: High concentrations can lead to the "hook effect," where binary complexes dominate, preventing ternary complex formation.[7] | - Perform a dose-response experiment with a wide concentration range to determine the optimal concentration for ternary complex formation.[7][8] | |
| Low protein quality: Proteins may be misfolded, aggregated, or have low activity. | - Ensure high purity and homogeneity of both the target protein and the E3 ligase complex. - Perform quality control checks such as SDS-PAGE, size-exclusion chromatography, and functional assays. | |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions: Biochemical assays with purified proteins may not fully recapitulate the cellular environment.[7] | - Validate findings using orthogonal assays, including both in vitro and in-cell methods.[7] |
| Cellular factors: Cell permeability, compound efflux, or metabolism can affect the intracellular concentration and stability of the PROTAC.[12] | - Assess cell permeability using assays like CETSA or NanoBRET.[7] - Evaluate compound stability in cell culture medium and lysates using LC-MS/MS. | |
| High affinity for binary complexes but weak ternary complex formation. | Negative cooperativity: Steric clashes or unfavorable interactions between the target protein and the E3 ligase may prevent stable ternary complex formation. | - Redesign the PROTAC to alter the relative orientation of the target protein and E3 ligase. - Introduce mutations at the protein-protein interface to improve compatibility. |
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC-induced ternary complexes involving VHL and CRBN E3 ligases, illustrating typical binding affinities and cooperativity values.
Table 1: Binary and Ternary Complex Binding Affinities
| PROTAC | Target Protein | E3 Ligase | Kd (PROTAC to Target) (nM) | Kd (PROTAC to E3) (nM) | Kd (Ternary Complex) (nM) | Assay |
| MZ1 | Brd4BD2 | VHL | 1 (SPR), 4 (ITC) | 29 (SPR), 66 (ITC) | - | SPR, ITC[6][10] |
| BRD-5110 | PPM1D | CRBN | 1 | ~3000 | - | SPR[6][10] |
| dBET6 | BRD4 | CRBN | - | - | 100 (Optimal for formation) | AlphaLISA[8] |
Table 2: Cooperativity in Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Cooperativity (α) | Assay |
| MZ1 | Brd4BD2 | VHL | 26 (SPR), 15 (ITC) | SPR, ITC[10] |
| Lenalidomide | CK1α | CRBN | ~30 | Not Specified[15] |
| Pomalidomide | IKZF1 | CRBN | ~4 | Not Specified[15] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes a typical SPR experiment to measure the kinetics and affinity of ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified, biotinylated VHL E3 ligase complex
-
Purified target protein
-
"this compound"-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize streptavidin onto the sensor chip surface, followed by the capture of the biotinylated VHL E3 ligase complex.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (Kd).
-
Ternary Complex Formation:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL surface.
-
As a negative control, inject the target protein alone to assess non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters (kon, koff) and the dissociation constant (Kd).
-
Calculate cooperativity (α) by comparing the affinity of the target protein to the VHL-PROTAC complex versus its affinity to VHL alone.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol outlines the use of ITC to determine the thermodynamic parameters of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified VHL E3 ligase complex
-
Purified target protein
-
"this compound"-based PROTAC
-
Dialysis buffer
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein to determine their binary binding affinity.
-
Titrate the PROTAC into the VHL complex to determine their binary binding affinity.
-
-
Ternary Titration:
-
Prepare the sample cell with the VHL complex and the target protein.
-
Titrate the PROTAC into the cell.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to obtain the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. A lower ΔG value indicates a more stable ternary complex.[16]
-
Protocol 3: Cellular NanoBRET™ Assay for In-Cell Ternary Complex Formation
This protocol describes a live-cell assay to monitor the proximity of the target protein and E3 ligase.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused VHL
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
"this compound"-based PROTAC
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well assay plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate.
-
Reagent Addition: Add the HaloTag® ligand and the Nano-Glo® substrate to the wells.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.[11]
Visualizations
Caption: Targeted Protein Degradation (TPD) Pathway.
Caption: Experimental Workflow for Ternary Complex Analysis.
Caption: Troubleshooting Flowchart for Low Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. news-medical.net [news-medical.net]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. 三重複合体の形成 [promega.jp]
- 12. DSpace [diposit.ub.edu]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On Ternary Complex Stability in Protein Degradation: In Silico Molecular Glue Binding Affinity Calculations | CoLab [colab.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to "E3 ligase Ligand 29"-based PROTACs
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) as the recruited E3 ligase. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges and resistance mechanisms you may encounter during your experiments, with a focus on PROTACs developed using thalidomide-based E3 ligase ligands like "E3 ligase Ligand 29".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and which E3 ligase does it recruit?
A1: "this compound" is a chemical descriptor for a molecule with CAS number 2154341-52-1.[1][2][3] Based on its chemical structure, it is a thalidomide (B1683933) derivative. Thalidomide and its analogues are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[4][5][6][] Therefore, PROTACs synthesized with this ligand are designed to hijack the CRBN E3 ligase to induce target protein degradation.
Q2: My CRBN-based PROTAC is not degrading the target protein. What are the initial troubleshooting steps?
A2: When a CRBN-based PROTAC fails to induce degradation, several key factors should be investigated:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can render it inactive.[5]
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of CRBN. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[4][5]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement) and as a ternary complex.[5]
-
Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability. Confirm that the PROTAC is entering the cells and reaching its intracellular targets.[5]
-
"Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex, leading to reduced degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[5]
Q3: What are the common mechanisms of acquired resistance to CRBN-based PROTACs?
A3: Acquired resistance to CRBN-based PROTACs can develop through several mechanisms:[4]
-
Alterations in the E3 Ligase Machinery: This is a primary driver of resistance and can include:
-
Downregulation of CRBN: Reduced expression of CRBN protein or mRNA.
-
Mutations in CRBN: Genetic mutations in the CRBN gene that prevent the PROTAC from binding.
-
-
Target Protein Modifications:
-
Mutations: Mutations in the target protein that interfere with PROTAC binding.
-
Increased Synthesis: Upregulation of target protein expression can overwhelm the degradation capacity of the PROTAC.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly Multidrug Resistance Protein 1 (MDR1 or ABCB1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration.[8][9][10][11][12]
-
Activation of Compensatory Pathways: Cells may upregulate parallel signaling pathways to bypass the effects of target protein degradation.[4]
Troubleshooting Guides
Scenario 1: Lack of Target Degradation in a New Cell Line
Symptom: Your PROTAC effectively degrades the target in one cell line but is inactive in another, despite both expressing the target protein.
Possible Cause & Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligands for E3 Ligase | 2154341-52-1 | Invivochem [invivochem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 10. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MDR1 blockade required for PROTAC-based therapy response in cancer | BioWorld [bioworld.com]
Technical Support Center: Mitigating Cytotoxicity of VHL-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, "E3 ligase Ligand 29".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in PROTACs?
"this compound" is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] In the context of Proteolysis Targeting Chimeras (PROTACs), it serves as the E3 ligase-recruiting moiety. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.[6][7] VHL is a commonly used E3 ligase in PROTAC design due to its well-characterized interaction with its ligands and its broad tissue expression.[8]
Q2: I am observing significant cytotoxicity with my "this compound"-based PROTAC. What are the potential causes?
High cytotoxicity can stem from several factors, which can be broadly categorized as on-target or off-target effects:
-
On-target toxicity: The degradation of the intended target protein itself may lead to cell death. This is often the desired therapeutic effect, especially in cancer cell lines.[9]
-
Off-target toxicity: The PROTAC molecule may be degrading proteins other than the intended target. This can occur if the target-binding part of the PROTAC has affinity for other proteins.
-
Ligand-specific effects: The "this compound" or the target-binding ligand might have inherent cytotoxic activity independent of their role in the PROTAC. Some VHL inhibitors have been noted to have off-target effects.[6]
-
Cell line sensitivity: The specific cell line used may be particularly sensitive to the PROTAC or its components.
-
Compound purity and stability: Impurities from synthesis or degradation of the PROTAC in culture media can be cytotoxic.
-
Experimental conditions: High concentrations of solvents (e.g., DMSO), prolonged incubation times, or unhealthy cell cultures can contribute to cytotoxicity.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Several control experiments are crucial to determine the source of cytotoxicity:
-
Inactive Epimer Control: Synthesize or obtain a stereoisomer of "this compound" that does not bind to VHL. If this control PROTAC is not cytotoxic, it suggests the observed cytotoxicity is dependent on VHL engagement and subsequent protein degradation.[10]
-
Ligand-Only Controls: Test the cytotoxicity of the target-binding ligand and "this compound" individually. This will reveal if either component has inherent cytotoxic activity.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib). If cytotoxicity is reduced, it indicates that cell death is dependent on proteasomal degradation, a hallmark of PROTAC-mediated activity (either on- or off-target).[11]
-
Target Knockout/Knockdown Cells: If available, use a cell line where the intended target protein has been knocked out or knocked down. If the PROTAC is not cytotoxic in these cells, it strongly suggests the toxicity is on-target.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating unexpected cytotoxicity.
Issue 1: High Cytotoxicity Observed at Effective Degradation Concentrations
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Steps & Solutions
| Potential Cause | Suggested Action | Expected Outcome |
| On-Target Toxicity | This may be the intended outcome. Correlate degradation levels with cell viability. | A clear inverse relationship between target protein levels and cell viability. |
| Off-Target Toxicity | Perform proteomic analysis to identify unintended degraded proteins. | Identification of off-target proteins that could explain the cytotoxicity. |
| Ligand-Specific Toxicity | Test "this compound" and the target binder alone for cytotoxicity. | Determine if either component is inherently toxic. |
| Suboptimal Concentration | Perform a dose-response experiment for both degradation and cytotoxicity. | Identify the lowest effective concentration with minimal toxicity. |
| Prolonged Incubation | Conduct a time-course experiment to find the earliest time point for significant degradation. | Shorter incubation may achieve sufficient degradation with less cytotoxicity. |
Hypothetical Troubleshooting Data
The following table presents hypothetical data from control experiments designed to identify the source of cytotoxicity for a hypothetical PROTAC ("VHL-PROTAC-X") that uses "this compound".
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | Target Degradation (%) | Interpretation |
| VHL-PROTAC-X | Target-Positive | 1 | 40 | 95 | Cytotoxicity correlates with degradation. |
| VHL-PROTAC-X + MG132 | Target-Positive | 1 | 85 | 10 | Cytotoxicity is proteasome-dependent. |
| Inactive Epimer PROTAC | Target-Positive | 1 | 95 | 5 | Cytotoxicity is VHL-dependent. |
| Target Binder Only | Target-Positive | 1 | 98 | 0 | Target binder is not inherently toxic. |
| "this compound" Only | Target-Positive | 1 | 96 | 0 | VHL ligand is not inherently toxic. |
| VHL-PROTAC-X | Target-Knockout | 1 | 92 | N/A | Cytotoxicity is dependent on the target protein. |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol measures the number of viable cells based on the quantification of ATP.
Materials:
-
Cells in culture
-
"this compound"-based PROTAC
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[12]
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after PROTAC treatment.
Protocol 2: Apoptosis Assay (Using Caspase-Glo® 3/7)
This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Cells in culture
-
"this compound"-based PROTAC
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.[12]
-
Measure luminescence using a luminometer.[12]
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to quantify the levels of the target protein after PROTAC treatment.
Materials:
-
Cell culture reagents
-
"this compound"-based PROTAC and vehicle control (DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13][14]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the lysate and clear it by centrifugation.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[13][14]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software, normalizing the target protein to the loading control.[13]
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the In-vivo Stability of PROTACs Utilizing E3 Ligase Ligand 29 (A Cereblon-Recruiting Ligand)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on enhancing the in-vivo stability of Proteolysis Targeting Chimeras (PROTACs) that utilize "E3 ligase Ligand 29," a pomalidomide-based ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and which E3 ligase does it recruit?
A1: "this compound" (CAS No. 2154341-52-1) is a chemical entity used in the synthesis of PROTACs. Based on its core structure, it is an analog of pomalidomide (B1683931) and functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating this ligand, a PROTAC can hijack the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
Q2: What are the primary challenges affecting the in-vivo stability of PROTACs using this compound?
A2: The main in-vivo stability challenges for PROTACs, including those recruiting CRBN, are:
-
Poor Aqueous Solubility: Due to their high molecular weight and often lipophilic nature, PROTACs can have low solubility, which hinders absorption and distribution.
-
Low Cell Permeability: The large size and polar surface area of many PROTACs can limit their ability to cross cell membranes and reach their intracellular targets.
-
Rapid Metabolic Clearance: PROTACs are susceptible to metabolism by enzymes such as Cytochrome P450s (CYPs) and aldehyde oxidases (AOX), primarily in the liver. The linker and the E3 ligase ligand itself can be metabolic "hotspots."[1][2]
-
Chemical Instability: The glutarimide (B196013) moiety present in pomalidomide-based ligands like Ligand 29 can be susceptible to hydrolysis under physiological conditions, leading to inactivation of the PROTAC.[3]
Q3: How does the linker component of a PROTAC influence its in-vivo stability?
A3: The linker is a critical determinant of a PROTAC's overall properties. Its length, composition, and attachment points can significantly impact metabolic stability and cell permeability. Long, flexible linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, can be more susceptible to metabolism. Conversely, incorporating rigid elements like cyclic structures (e.g., piperazine) or aromatic rings can enhance metabolic stability.[4][5]
Q4: What are the common metabolic pathways that lead to the degradation of CRBN-recruiting PROTACs?
A4: Common metabolic pathways include oxidation (hydroxylation) of aliphatic or aromatic moieties, N-dealkylation, and hydrolysis of amide or ester bonds within the linker or at the ligand connections.[1] The phthalimide (B116566) ring of pomalidomide-based ligands can also be a site of metabolism.
Q5: Can formulation strategies improve the in-vivo performance of these PROTACs?
A5: Yes, formulation can significantly enhance in-vivo performance. Techniques such as creating amorphous solid dispersions (ASDs) with polymers can improve solubility and dissolution rates. The use of appropriate vehicles for administration, such as solutions containing co-solvents (e.g., PEG400, DMSO) and surfactants (e.g., Tween 80), is also crucial for achieving adequate exposure in preclinical studies.[6]
Troubleshooting Guides
Issue 1: Low or No Target Degradation in Animal Models
This is a common challenge in the in-vivo evaluation of PROTACs. The following workflow can help identify the root cause and potential solutions.
| Possible Cause | Suggested Action & Rationale |
| Insufficient Dose or Dosing Frequency | Conduct a dose-escalation study to determine the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations. Based on pharmacokinetic (PK) data, adjust the dosing frequency to maintain a therapeutic concentration at the target site. |
| Poor Pharmacokinetics (Low Exposure, Rapid Clearance) | Improve Metabolic Stability: Modify the PROTAC structure to block metabolic hotspots. This can involve deuteration, fluorination, or rigidifying the linker. Enhance Solubility/Permeability: Optimize the linker to improve physicochemical properties. Prodrug strategies can also be employed to mask polar groups. Formulation Optimization: Prepare an amorphous solid dispersion (ASD) or test alternative, well-tolerated formulation vehicles to improve solubility and absorption. |
| Lack of Target Engagement in vivo | Re-validate the binding affinity of the PROTAC for both the target protein and CRBN using in-vitro assays (e.g., TR-FRET, SPR). Confirm target engagement in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) before extensive in-vivo studies. |
| Formulation-Related Issues | Ensure the PROTAC is fully dissolved and stable in the dosing vehicle. Always include a vehicle-only control group to assess any toxicity related to the formulation itself. |
Issue 2: Observed In-Vivo Toxicity
Toxicity can arise from on-target effects in healthy tissues, off-target degradation of other proteins, or issues with the formulation.
| Possible Cause | Suggested Action & Rationale |
| On-Target Toxicity in Healthy Tissues | Targeted Delivery: Consider strategies to deliver the PROTAC specifically to the target tissue, minimizing exposure to healthy tissues. This could involve antibody-drug conjugates (ADCs) or ligand-targeted nanoparticles. Prodrug Strategy: Design a prodrug that is activated specifically in the target tissue, for example, by tumor-specific enzymes. |
| Off-Target Degradation | Proteomics Analysis: Perform unbiased proteomics studies to identify any unintended proteins that are degraded by the PROTAC. Improve Selectivity: If off-targets are identified, redesign the PROTAC to improve selectivity. This may involve modifying the target-binding ligand or altering the linker to change the geometry of the ternary complex. |
| Formulation-Related Toxicity | Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation components. Alternative Formulations: Test different, well-tolerated formulation vehicles. |
Data Presentation: Comparative Pharmacokinetics of CRBN-Based PROTACs
The following table summarizes representative pharmacokinetic data from preclinical studies of CRBN-based PROTACs. This data illustrates the range of pharmacokinetic profiles that can be achieved and highlights the importance of optimizing for in-vivo stability.
| PROTAC Name | Target | Species | Dose & Route | Key PK Parameter | Oral Bioavailability (%) | Reference |
| ARD-2128 | AR | Mouse | 10 mg/kg, p.o. | t½ = 4.1 h | 67 | [7] |
| Compound 17 | AR | Mouse | 10 mg/kg, p.o. | High clearance | Low | [4] |
| PROTAC B03 | CDK9 | Mouse | 5 mg/kg, i.v. | t½ > 1.3 h | N/A | [8] |
| ARV-110 | AR | Rat, Dog | Oral | Sufficient for clinical studies | N/A | [4] |
Note: Direct comparison should be made with caution, as experimental conditions such as dose, administration route, and species can significantly influence the results.
Key Experimental Protocols
Protocol 1: In-Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the slope of the linear regression line to calculate the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.
-
Protocol 2: In-Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC following administration in mice.
Materials:
-
Test PROTAC compound
-
Appropriate dosing vehicle
-
Male or female mice (e.g., C57BL/6), 6-8 weeks old
-
Dosing syringes and needles (for i.v. or i.p. administration) or gavage needles (for oral administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week before the study.
-
Randomly assign mice to treatment groups (n=3-5 mice per time point).
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation in the chosen vehicle. Ensure complete dissolution and stability.
-
Administer the PROTAC to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a specified dose.
-
-
Blood Sample Collection:
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically via tail vein or cardiac puncture for terminal collection) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in plasma.
-
Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) (if both i.v. and oral data are available)
-
-
By utilizing the information and protocols provided in this technical support center, researchers can better navigate the challenges of improving the in-vivo stability of PROTACs that recruit Cereblon via "this compound," ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. This compound | Ligands for E3 Ligase | 2154341-52-1 | Invivochem [invivochem.com]
- 7. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CRBN Engagement with Modified E3 Ligase Ligand Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the engagement of Cereblon (CRBN) with modified E3 ligase ligand analogs, such as derivatives of thalidomide (B1683933), lenalidomide, and pomalidomide, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" observed in my protein degradation experiments and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of your PROTAC.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1]
Mitigation Strategies:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[1]
-
Lower Concentrations: Utilize lower concentrations of your PROTAC to favor the formation of the productive ternary complex.[1]
-
Kinetic Analysis: Analyze the degradation kinetics at various concentrations to better understand the dynamics of ternary complex formation and dissociation.[1]
Q2: My PROTAC is causing the degradation of off-target proteins. What are "neosubstrates" and how can I improve selectivity?
CRBN ligands, particularly those derived from immunomodulatory drugs (IMiDs) like thalidomide, can act as "molecular glues."[1][] This means they can induce the degradation of endogenous proteins, known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1), which are not the intended target.[1][] This can lead to undesirable off-target effects.[1][]
Strategies to Improve Selectivity:
-
CRBN Ligand Modification: Structural modifications to the CRBN ligand can reduce neosubstrate degradation. For instance, specific substitutions at the C5 position of the phthalimide (B116566) ring have been shown to decrease the degradation of certain neosubstrates.[]
-
Proteomics Profiling: Employ proteome-wide analysis to identify all proteins degraded by your PROTAC. This data can guide further optimization of your molecule to enhance selectivity.[1]
Q3: I am not observing any degradation of my target protein. What are the potential causes and troubleshooting steps?
Several factors can lead to a lack of target protein degradation. Here are some common causes and how to address them:
-
Poor Ternary Complex Formation: The formation of a stable ternary complex between the target protein, your PROTAC, and CRBN is essential for degradation.[1][4][5]
-
Action: Confirm the binary binding of your PROTAC to both the target protein and CRBN independently. Optimize the linker length and composition, as this is critical for productive ternary complex formation.[1]
-
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous levels of CRBN or other necessary components of the ubiquitin-proteasome system.[1]
-
Action: Confirm CRBN expression levels in your cell line using Western blot or qPCR. Consider using a cell line with higher CRBN expression.[1]
-
-
Drug Resistance: Prolonged exposure of cells to PROTACs can lead to acquired resistance, often through genomic alterations in the components of the E3 ligase complex.[1]
-
Action: If working with chronically treated cells, sequence the core components of the CRBN E3 ligase complex to check for mutations.[1]
-
Troubleshooting Guides
Issue: No or weak signal in my ternary complex formation assay (e.g., FRET, AlphaLISA, NanoBRET).
| Potential Cause | Troubleshooting Step |
| Incorrect Protein/PROTAC Concentrations | Titrate a broad range of concentrations for the target protein, E3 ligase, and your PROTAC to determine the optimal stoichiometry for complex formation.[6] |
| Steric Hindrance | The linker of your PROTAC may be too short or rigid, preventing the simultaneous binding of the target protein and CRBN.[1] Synthesize and test PROTACs with varying linker lengths and compositions. |
| Assay Interference | The PROTAC or buffer components may be interfering with the assay signal. Run appropriate controls, including binary binding controls (PROTAC + Target, PROTAC + CRBN) and controls with unbound ligands.[6] |
| Low Binding Affinity | Your PROTAC may have a low affinity for either the target protein or CRBN. Confirm the binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] |
Issue: I am not observing ubiquitination of my target protein.
| Potential Cause | Troubleshooting Step |
| Inactive E3 Ligase Complex | Ensure all components of the in vitro ubiquitination reaction are present and active (E1, E2, ubiquitin, ATP). |
| Lack of Accessible Lysines | The target protein may not have accessible lysine (B10760008) residues for ubiquitination. Use mass spectrometry to map ubiquitination sites on the target protein. |
| Deubiquitinase (DUB) Activity | DUBs can remove ubiquitin chains from your target protein. Add DUB inhibitors to your lysis buffer.[1] |
Issue: I see no change in my target protein levels on a Western blot.
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[1] |
| Proteasome Inhibition | Ensure that the proteasome is active. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the degradation machinery is being engaged.[1] |
| Protein Synthesis Outpacing Degradation | The rate of new protein synthesis may be compensating for the degradation. Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to measure the degradation rate more accurately.[1] |
| Poor Antibody Quality | The antibody used for Western blotting may not be specific or sensitive enough. Validate your antibody with appropriate positive and negative controls.[1] |
Quantitative Data Summary
The binding affinity of various ligands to CRBN is a critical parameter for designing effective PROTACs. Below is a summary of reported binding affinities for common CRBN ligands.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The (S)-enantiomer is the more active binder.[7][8] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[7] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[7] |
| Your Analog | To be determined | e.g., SPR, ITC, HTRF | Experimental determination is required for a precise value. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of binding and dissociation to determine kinetic parameters (ka, kd) and the dissociation constant (Kd).
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize recombinant CRBN protein onto the sensor surface to the desired density.
-
Deactivate any remaining active groups on the surface.[7]
-
-
Binding Analysis:
-
Prepare a series of concentrations of your CRBN ligand analog in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.[7]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the Kd.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]
Methodology:
-
Sample Preparation: Place a solution of purified CRBN in the sample cell of the calorimeter and load a solution of your CRBN ligand analog into the injection syringe.[8]
-
Titration: Inject small aliquots of the ligand into the CRBN solution.[8]
-
Heat Measurement: Measure the heat change upon each injection.[8]
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity
Principle: This is a competitive binding assay based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. Your unlabeled ligand will compete with a fluorescently labeled tracer for binding to a tagged CRBN protein.[7]
Methodology:
-
Reagent Preparation: Prepare solutions of tagged recombinant CRBN protein, your CRBN ligand analog, and a fluorescently labeled thalidomide tracer.[7]
-
Assay Procedure:
-
In a microplate, add serially diluted concentrations of your CRBN ligand analog.
-
Add the tagged CRBN protein and incubate to allow for binding.
-
Add the pre-mixed HTRF detection reagents (fluorescent tracer and labeled antibody).
-
Incubate to allow the binding to reach equilibrium.[7]
-
-
Data Analysis:
-
Measure the HTRF signal and calculate the HTRF ratio.
-
Plot the HTRF ratio against the concentration of your ligand to determine the IC50 value, which can be converted to a Ki (inhibition constant).[7]
-
AlphaLISA for Ternary Complex Formation
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the formation of a ternary complex. When the target protein, PROTAC, and E3 ligase are in close proximity, Donor and Acceptor beads also come into close proximity, generating a chemiluminescent signal.[2][6]
Methodology:
-
Reagent Preparation: Use tagged versions of your target protein (e.g., GST-tagged) and CRBN (e.g., FLAG-tagged).
-
Assay Procedure:
-
In an assay plate, add your PROTAC at various concentrations.
-
Add the tagged target protein and tagged CRBN.
-
Add the corresponding AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate in the dark.
-
-
Data Analysis:
-
Read the plate on an AlphaLISA-compatible reader. The signal intensity is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed due to the hook effect.[2]
-
Western Blot for Protein Degradation
Principle: Western blotting is used to detect the levels of a specific protein in a cell lysate. A decrease in the protein band intensity after treatment with your PROTAC indicates degradation.
Methodology:
-
Cell Treatment: Treat your cells with various concentrations of your PROTAC for a predetermined amount of time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
Visualizations
Caption: The catalytic cycle of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation [france.promega.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to E3 Ligase Ligands for PROTAC Synthesis: Pomalidomide vs. E3 Ligase Ligand 29
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between the well-established Cereblon (CRBN) ligand, pomalidomide (B1683931), and a ligand for the von Hippel-Lindau (VHL) E3 ligase, herein referred to as "E3 ligase Ligand 29". This comparison is supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows to aid in the rational design of novel protein degraders.
Introduction to Pomalidomide and this compound
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the E3 ligase ligand is paramount as it dictates which of the over 600 known human E3 ligases is hijacked, influencing the degradation efficiency, substrate scope, and potential for off-target effects.
Pomalidomide is a derivative of thalidomide (B1683933) and a well-characterized ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) complex. Its relatively small size and favorable drug-like properties have made it a popular choice in PROTAC design.[]
This compound (CAS: 2154341-52-1) is a ligand for the von Hippel-Lindau (VHL) tumor suppressor E3 ubiquitin ligase, which is part of the CUL2-RBX1-elongin B/C-VHL (CRL2^VHL^) complex.[2][3][4] VHL-recruiting PROTACs represent another major class of protein degraders and have been shown to be effective for a wide range of targets.
Quantitative Performance Comparison
Table 1: Performance of Pomalidomide-Based PROTACs (CRBN-Recruiting)
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MOLM13 | Potent (nM range) | >95 | [5] |
| BRD4 | MV4-11 | Potent (nM range) | >95 | [5] |
| Class I HDACs | HCT116 | - | - | |
| EGFR | A549 | 32.9 - 43.4 | ~96 |
Table 2: Performance of VHL-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MV4-11 | Potent (nM range) | >95 | [5] |
| BRD4 | MOLM13 | Potent (nM range) | >95 | [5] |
| Class I HDACs | HCT116 | 530 - 550 | 66 - 100 | [6] |
| p38α | MDA-MB-231 | 11.55 | >90 | [7] |
Signaling Pathways
The signaling pathways hijacked by pomalidomide and VHL-based PROTACs are centered around the ubiquitin-proteasome system.
Pomalidomide-CRBN Signaling Pathway
Pomalidomide binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ligase complex.[8] This binding event is allosteric, inducing a conformational change in CRBN that facilitates the recruitment of the target protein, brought into proximity by the other end of the PROTAC molecule. This induced ternary complex formation (Target-PROTAC-CRBN) leads to the ubiquitination of the target protein by the E2 conjugating enzyme associated with the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome.
This compound-VHL Signaling Pathway
This compound binds to VHL, the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[9][10] The VHL protein naturally recognizes and targets the alpha subunits of hypoxia-inducible factors (HIF-α) for degradation under normoxic conditions.[9][10] VHL-recruiting PROTACs mimic this interaction, bringing a new target protein into proximity with the VHL complex. This results in the target protein's ubiquitination and subsequent proteasomal degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare the performance of PROTACs.
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
PROTACs (Pomalidomide-based and VHL-based)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE apparatus and reagents
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of protein degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTACs
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increase in the ubiquitinated protein ladder in the presence of the PROTAC and proteasome inhibitor confirms a ubiquitin-proteasome-dependent mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC.
Concluding Remarks
The choice between a pomalidomide-based (CRBN-recruiting) and an this compound-based (VHL-recruiting) PROTAC is a critical decision in drug discovery. Pomalidomide offers the advantage of being a smaller, potentially more "drug-like" molecule.[] Conversely, VHL-based PROTACs have been shown to be broadly active across a wide range of cell lines.[5]
The optimal choice will ultimately depend on the specific target protein, the desired selectivity profile, and the cellular context. Empirical testing of both classes of PROTACs, along with careful optimization of the linker and the target-binding ligand, is crucial for the development of a successful protein degrader. This guide provides a foundational framework for researchers to make informed decisions in the design and evaluation of novel PROTACs.
References
- 2. InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 10. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance [mdpi.com]
On-Target Protein Degradation: A Comparative Guide to PROTACs Utilizing E3 Ligase Ligand 29
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for selectively eliminating disease-causing proteins. This guide provides a comparative analysis of on-target protein degradation for PROTACs that employ "E3 ligase Ligand 29," a derivative of the Cereblon (CRBN) E3 ligase ligand, pomalidomide. The performance of these CRBN-based PROTACs is contrasted with alternative PROTACs, particularly those utilizing the von Hippel-Lindau (VHL) E3 ligase, for the degradation of the same target protein. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the critical assessment of on-target validation.
Comparative Analysis of On-Target Degradation: A Case Study on Bruton's Tyrosine Kinase (BTK)
To illustrate the comparative performance, we focus on PROTACs designed to degrade Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling, and a validated target in B-cell malignancies. The following tables summarize the degradation efficiency of both CRBN-based and VHL-based BTK PROTACs from published studies.
Table 1: Performance of a CRBN-Based BTK PROTAC
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| MT-802 | Pomalidomide | BTK | Ramos | ~12 | >99 | [1] |
Table 2: Performance of VHL-Based BTK PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Compound 7 | VH-032 | BTK | K562 | ~150 | Not Reported | [1] |
| Unnamed | VHL Ligand | BTK | Ramos | Inactive | Not effective | [1] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
The data indicates that for BTK, the choice of E3 ligase ligand significantly impacts degradation potency. The pomalidomide-based CRBN-recruiting PROTAC, MT-802, demonstrates substantially higher potency in degrading BTK compared to the VHL-based counterparts in the cited studies.[1] This highlights the importance of empirical validation for each specific target protein.
Key Experimental Protocols for On-Target Validation
Robust validation of on-target protein degradation is crucial. The following are detailed protocols for essential experiments.
Western Blotting for Protein Degradation Quantification
Objective: To visually and quantitatively assess the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to account for any loading differences.
Determination of DC50 and Dmax
Objective: To quantify the potency and efficacy of a PROTAC in degrading the target protein.
Protocol:
-
Dose-Response Treatment: Treat cells with a serial dilution of the PROTAC for a fixed time point determined from the time-course experiment (e.g., 24 hours).
-
Western Blot Analysis: Perform Western blotting as described above for all treatment concentrations.
-
Data Analysis:
-
Quantify the normalized band intensities for the target protein at each PROTAC concentration.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the PROTAC to the target protein in a cellular context.[2]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or other quantitative protein detection methods to determine the amount of target protein that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Decision tree for on-target validation of PROTACs.
References
Quantitative proteomics to assess the selectivity of "E3 ligase Ligand 29" PROTACs
For researchers, scientists, and drug development professionals, determining the selectivity of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in its development. This guide provides a framework for comparing the performance of new PROTACs, exemplified here as a hypothetical "E3 ligase Ligand 29" PROTAC, against established alternatives. By leveraging quantitative proteomics, we can gain a comprehensive understanding of a PROTAC's on-target potency and off-target effects.
The Importance of E3 Ligase Selection
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker. The choice of the E3 ligase and its corresponding ligand is a key determinant of the PROTAC's efficacy and selectivity.[2] While over 600 E3 ligases are encoded in the human genome, only a handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively utilized in PROTAC design due to the availability of well-characterized ligands.[1][3] The tissue-specific expression of E3 ligases can also be exploited to achieve more targeted protein degradation.[4]
Quantitative Proteomics for Unbiased Selectivity Profiling
Mass spectrometry-based quantitative proteomics has become an indispensable tool for evaluating PROTAC performance.[5] Techniques such as Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the simultaneous and precise quantification of thousands of proteins across different experimental conditions.[5][6] This global view of the proteome enables the identification of not only the intended target degradation but also any unintended off-target protein degradation, providing a true measure of selectivity.[4]
Performance Comparison of PROTACs
The following tables present a comparative analysis of hypothetical quantitative proteomics data for a novel PROTAC utilizing "this compound" against two well-characterized PROTACs that recruit CRBN and VHL, respectively. The data is illustrative and serves to highlight how such comparisons can be structured.
Table 1: On-Target Degradation Potency
This table compares the degradation potency (DC50) and maximal degradation (Dmax) of the target protein by different PROTACs.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| "Ligand 29" PROTAC | Hypothetical E3 Ligase | Target X | MCF-7 | 15 | >95 |
| CRBN-based PROTAC | CRBN | Target X | MCF-7 | 25 | >90 |
| VHL-based PROTAC | VHL | Target X | MCF-7 | 50 | >90 |
Table 2: Off-Target Selectivity Profile from Quantitative Proteomics
This table showcases a selection of significantly changed proteins identified through a TMT-based quantitative proteomics experiment. The fold change represents the protein abundance in PROTAC-treated cells relative to vehicle-treated cells.
| Protein | Function | "Ligand 29" PROTAC (Fold Change) | CRBN-based PROTAC (Fold Change) | VHL-based PROTAC (Fold Change) |
| Target X | On-Target | <0.05 | <0.10 | <0.10 |
| Protein A | Kinase | 0.98 | 0.95 | 0.55 |
| Protein B | Transcription Factor | 1.05 | 0.45 | 1.10 |
| Protein C | Structural | 0.99 | 1.02 | 0.97 |
| IKZF1 | Known CRBN Neo-substrate | 1.01 | 0.30 | 0.98 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate PROTAC selectivity assessment.
TMT-Based Quantitative Proteomics Workflow
This protocol outlines the key steps for a Tandem Mass Tag (TMT) quantitative proteomics experiment to assess PROTAC selectivity.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7) to ~80% confluency.
-
Treat cells in triplicate with the PROTAC of interest at its DC90 concentration for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Digestion:
-
TMT Labeling:
-
Peptide Fractionation and Mass Spectrometry:
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and vehicle-treated samples.
-
Visualizing a PROTAC-Targeted Signaling Pathway
Understanding the biological context of the target protein is crucial. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a PROTAC.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sapient.bio [sapient.bio]
- 7. Frontiers | TMT-Based Quantitative Proteomic Profiling of Overwintering Lissorhoptrus oryzophilus [frontiersin.org]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 10. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NanoBRET and HiBiT Assays for Live-Cell Analysis of PROTACs Targeting E3 Ligase Ligand 29
For researchers and drug development professionals navigating the complexities of targeted protein degradation, selecting the optimal assay is paramount. This guide provides an objective comparison of two leading technologies, NanoBRET and HiBiT assays, for the real-time analysis of Proteolysis Targeting Chimeras (PROTACs) that engage "E3 ligase Ligand 29" in live cells. We present a detailed examination of their underlying principles, quantitative performance, and experimental workflows, supported by established methodologies.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] These bifunctional molecules form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][5] Understanding the formation of this ternary complex and the kinetics of target degradation are critical for the development of effective PROTACs.[5][6] NanoBRET and HiBiT assays have emerged as powerful tools for these investigations, offering sensitive and quantitative readouts in a live-cell context.[6][7][8][9][10][11][12]
Assay Principles: A Tale of Two Luminescent Technologies
At their core, both NanoBRET and HiBiT assays utilize the bright and stable NanoLuc® luciferase enzyme. However, they are designed to measure different key events in the PROTAC mechanism of action.
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay ideal for measuring the formation of the PROTAC-induced ternary complex.[5][6][13] In this setup, the target protein or the E3 ligase is fused to NanoLuc® luciferase (the energy donor), and a binding partner is labeled with a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand).[6][13] When the PROTAC brings the donor and acceptor into close proximity (<10 nm), energy is transferred, and a BRET signal is generated.[13] This allows for the real-time monitoring of ternary complex formation and stability within living cells.[5][6]
HiBiT Lytic and Live-Cell Detection System , on the other hand, directly quantifies the abundance of the target protein.[14][7][8][11] This technology relies on the complementation of a small 11-amino-acid peptide tag (HiBiT), which is knocked into the endogenous locus of the target protein using CRISPR/Cas9, and a larger, inactive NanoLuc® fragment (LgBiT).[6][14][7][9][11] The high-affinity interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® enzyme, generating a luminescent signal that is directly proportional to the amount of the HiBiT-tagged target protein.[8][10] As the PROTAC mediates the degradation of the target protein, the luminescent signal decreases, providing a quantitative measure of protein degradation kinetics.[14][7][9]
Visualizing the Pathways and Workflows
To better illustrate these concepts, the following diagrams outline the PROTAC signaling pathway and the experimental workflows for both NanoBRET and HiBiT assays.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Building the Next Generation of Biologics: Inside the Future of Protein Engineering - BioSpace [biospace.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. promega.com [promega.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, accurately determining the target engagement of Proteolysis Targeting Chimeras (PROTACs) within a cellular environment is paramount. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly measure the interaction between a PROTAC and its intended protein targets, including both the protein of interest (POI) and the recruited E3 ligase. This guide provides a comprehensive comparison of CETSA with alternative target engagement assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their PROTAC development projects.
Principles of CETSA for PROTACs
CETSA operates on the principle that the thermal stability of a protein changes upon ligand binding.[1] When a PROTAC binds to its target protein or the E3 ligase, it can stabilize the protein structure, leading to an increase in its melting temperature (Tm).[2] This thermal shift is a direct indicator of target engagement inside the cell.[1] The basic workflow involves treating cells with the PROTAC, subjecting them to a heat gradient, and then quantifying the amount of soluble (non-denatured) protein remaining at each temperature.[1]
The PROTAC Mechanism and Target Engagement
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] They consist of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] Successful degradation is contingent on the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[3] CETSA can be employed to verify the engagement of the PROTAC with both the POI and the E3 ligase independently.[4]
References
A Comparative Guide to Biophysical Assays for Ternary Complex Analysis of E3 Ligase-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The formation of a stable ternary complex between the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase is a critical step in this process. Evaluating the thermodynamics and kinetics of this complex is paramount for the rational design and optimization of effective PROTACs. This guide provides a comparative overview of two primary biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for the characterization of these ternary complexes.
While specific quantitative data for "E3 ligase Ligand 29" in a ternary complex is not publicly available, this guide will utilize data from a well-characterized PROTAC that similarly recruits the Cereblon (CRBN) E3 ligase to provide a representative comparison. This will illustrate the application and data output of these techniques in a relevant context.
Quantitative Data Comparison: SPR vs. ITC
The following tables summarize typical quantitative data obtained from SPR and ITC experiments for the characterization of binary and ternary complexes. The data presented here is illustrative and based on published results for well-studied PROTAC systems that recruit the CRBN E3 ligase.
Table 1: Comparison of Kinetic and Thermodynamic Parameters [1]
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Real-time binding sensorgram | Heat change upon binding |
| Key Information | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Sample Consumption | Low (µg of protein) | High (mg of protein) |
| Throughput | Medium to High | Low to Medium |
| Immobilization | Requires immobilization of one binding partner | Solution-based, no immobilization required |
| Buffer Constraints | Sensitive to buffer composition and refractive index changes | Less sensitive to buffer composition |
Table 2: Illustrative Ternary Complex Data (CRBN-recruiting PROTAC) [1][2]
| Interaction | Assay | Affinity (K D) | Stoichiometry (n) |
| PROTAC <-> POI | SPR | 100 nM | - |
| PROTAC <-> CRBN | SPR | 500 nM | - |
| POI-PROTAC + CRBN (Ternary) | SPR | 50 nM | - |
| PROTAC <-> POI | ITC | 120 nM | 1.1 |
| PROTAC <-> CRBN | ITC | 550 nM | 0.9 |
| POI-PROTAC + CRBN (Ternary) | ITC | 60 nM | 1.0 |
Note: The data in Table 2 is representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable biophysical analysis. Below are generalized protocols for SPR and ITC experiments for ternary complex characterization.
-
Immobilization of E3 Ligase:
-
The E3 ligase (e.g., CRBN complex) is typically immobilized on a sensor chip surface. Common methods include amine coupling or affinity capture (e.g., using a tag like His or GST).
-
The immobilization density should be optimized to avoid mass transport limitations.
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the immobilized E3 ligase, a series of PROTAC concentrations are injected over the sensor surface.
-
Similarly, the affinity of the PROTAC for the Protein of Interest (POI) can be determined by immobilizing the POI and injecting the PROTAC.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, the POI is pre-incubated with a saturating concentration of the PROTAC.
-
This pre-mixed solution is then injected over the immobilized E3 ligase surface.
-
The resulting sensorgram reflects the binding of the POI-PROTAC binary complex to the E3 ligase, allowing for the determination of the ternary complex affinity and kinetics.
-
-
Data Analysis:
-
The sensorgram data is fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).
-
-
Sample Preparation:
-
The E3 ligase, POI, and PROTAC are extensively dialyzed into the same buffer to minimize heat of dilution effects.
-
The concentrations of all components are precisely determined.
-
-
Binary Titrations:
-
To determine the binary binding affinities, the PROTAC is titrated into a solution of either the E3 ligase or the POI in the ITC cell.
-
The resulting heat changes are measured after each injection.
-
-
Ternary Complex Titration:
-
To characterize the ternary complex, the POI is pre-saturated with the PROTAC.
-
This binary complex solution is then titrated into the E3 ligase solution in the ITC cell.
-
Alternatively, the E3 ligase can be saturated with the PROTAC and titrated into the POI.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the titrant.
-
The resulting isotherm is fitted to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Alternative Biophysical Assays
Besides SPR and ITC, other techniques can provide valuable insights into ternary complex formation:
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding. It offers higher throughput than traditional SPR and is less prone to clogging issues.[1]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays utilize the distance-dependent transfer of energy between two fluorophores. By labeling the E3 ligase and the POI with a FRET pair, the formation of the ternary complex in the presence of a PROTAC can be monitored by an increase in the FRET signal.[2][3] This technique is particularly useful for high-throughput screening.
Visualizations
.dot
Caption: Signaling pathway of PROTAC-induced protein degradation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparing the degradation profiles of different "E3 ligase Ligand 29"-based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase and its corresponding ligand is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides a framework for comparing the degradation profiles of different PROTACs, with a focus on enabling an objective assessment of novel E3 ligase ligands, here hypothetically termed "E3 ligase Ligand 29," against established ligands.
Comparing Degradation Efficiency: Key Parameters
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Two key parameters are used to quantify this:
-
DC50: The half-maximal degradation concentration, representing the concentration of a PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.[2][3]
It is important to note that these values are highly dependent on the specific PROTAC architecture (the target-binding ligand, the linker, and the E3 ligase ligand) and the experimental conditions, such as the cell line used and the duration of treatment.[1]
Quantitative Comparison of PROTAC Degradation Profiles
To facilitate a direct comparison, the following table summarizes hypothetical degradation data for PROTACs utilizing "this compound" against PROTACs recruiting the well-characterized E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL) for the degradation of a common target, Bromodomain-containing protein 4 (BRD4).
| Target Protein | E3 Ligase Recruited | PROTAC (Representative) | DC50 | Dmax | Cell Line |
| BRD4 | Ligand 29 E3 Ligase | PROTAC-L29 | Data to be inserted | Data to be inserted | e.g., HEK293 |
| BRD4 | CRBN | dBET1 | < 1 nM[1] | >90%[1] | Burkitt's lymphoma (BL) cells[1] |
| BRD4 | VHL | ARV-771 | Low nM range | >90% | 22Rv1 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach for comparison, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC degradation profiles.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
Protocol 1: Determination of PROTAC-Induced Protein Degradation by Western Blotting
This protocol outlines the steps to quantify the levels of a target protein following PROTAC treatment.[2]
Materials:
-
Cell culture reagents (media, FBS, etc.)
-
Multi-well cell culture plates
-
PROTACs of interest (e.g., PROTAC-L29, CRBN-PROTAC, VHL-PROTAC) dissolved in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the chosen cell line into multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTACs. Include a vehicle-only control.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical decision in the design of effective PROTACs. While CRBN and VHL are the most utilized E3 ligases, the exploration of novel ligands, such as the hypothetical "this compound," is essential for expanding the scope of targeted protein degradation.[4] A systematic and objective comparison of degradation profiles, using standardized protocols and clear data presentation, is fundamental for evaluating the potential of new PROTAC candidates and advancing the field of targeted therapeutics.
References
A Comparative Guide to the In Vivo Efficacy and Toxicity of CRBN- vs. VHL-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of Proteolysis-Targeting Chimeras (PROTACs). The two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), have both enabled the development of potent protein degraders with demonstrated in vivo activity. However, their distinct biological characteristics can significantly influence the efficacy, toxicity, and pharmacokinetic profiles of the resulting PROTACs. This guide provides an objective comparison of CRBN- and VHL-based PROTACs, supported by experimental data, to inform rational drug design and development.
Mechanism of Action: A Shared Strategy with Distinct Players
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the overarching mechanism is the same, the choice between CRBN and VHL dictates the specific cellular machinery co-opted for degradation.
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparisons of CRBN- and VHL-based PROTACs targeting the same protein under identical experimental conditions are scarce in published literature. However, by examining data from different studies on well-validated targets like the Estrogen Receptor (ER) and Bromodomain and Extra-Terminal (BET) proteins, we can draw informative comparisons.
Estrogen Receptor (ERα) Degraders in Breast Cancer Models
ERα is a key driver in the majority of breast cancers. The development of oral ERα degraders is a major focus of research.
Table 1: In Vivo Efficacy of Representative ERα PROTACs
| Parameter | CRBN-Based PROTAC (Vepdegestrant/ARV-471) | VHL-Based PROTAC (Example from literature) |
| PROTAC | Vepdegestrant (ARV-471) | AZ'6421 |
| Target | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) |
| Animal Model | Estradiol-dependent MCF7 xenografts in mice | MCF7 xenografts in mice |
| Dosing | 3, 10, 30 mg/kg, oral, daily | 100 mg/kg, oral, daily |
| Tumor Growth Inhibition (TGI) | Significant tumor regressions at all doses. 131% TGI when combined with a CDK4/6 inhibitor.[1] | Significant anti-tumor activity. |
| Target Degradation in Tumor | >90% ER protein reduction at study termination.[1][2] | Lower in vivo degradation than expected from in vitro data due to metabolic instability.[3][4] |
| Reference | Flanagan et al. (2018)[1], Scott et al. (2024)[5] | Scott et al. (2024)[3][4] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental protocols.
BET Protein Degraders in Prostate and Breast Cancer Models
BET proteins (BRD2, BRD3, BRD4) are epigenetic readers involved in transcriptional regulation and are attractive cancer targets.
Table 2: In Vivo Efficacy of Representative BET PROTACs
| Parameter | CRBN-Based PROTAC (dBET-3/ZBC-260) | VHL-Based PROTAC (ARV-771) |
| PROTAC | dBET-3 (ZBC-260) | ARV-771 |
| Target | BET Bromodomains (BRD2/3/4) | BET Bromodomains (BRD2/3/4) |
| Animal Model | Castration-resistant VCaP prostate cancer xenografts | Castration-resistant prostate cancer (CRPC) models |
| Dosing | 5 mg/kg, i.p., daily | Not specified |
| Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition. | Leads to tumor regression.[6] |
| Target Degradation in Tumor | Sustained BRD4 degradation observed. | Not specified in abstract. |
| Reference | Kregel et al. (2020)[7] | Raina et al. (2016) |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Comparative In Vivo Toxicity and Safety Profile
The toxicity profile of a PROTAC is influenced by the intrinsic properties of its components (POI ligand, linker, E3 ligand) and the expression pattern of the recruited E3 ligase.
CRBN-Based PROTACs:
-
On-Target, Off-Tissue Toxicity: A primary concern is the potential for on-target toxicity in healthy tissues where the POI has a physiological role.[8]
-
IMiD-Related Effects: The use of thalidomide-like ligands for CRBN can lead to the degradation of neosubstrates like IKZF1 and IKZF3, which can have both therapeutic (anti-cancer, immunomodulatory) and potentially adverse effects.[9]
-
Clinical Safety of ARV-471: The CRBN-based ER degrader ARV-471 has shown a favorable safety profile in clinical trials, with no dose-limiting toxicities observed up to 700 mg daily.[10][11]
VHL-Based PROTACs:
-
Tissue-Specific E3 Expression: VHL expression is low in certain tissues, such as platelets. This has been exploited to design VHL-based BCL-XL degraders (e.g., DT2216) with reduced thrombocytopenia (platelet reduction), a major dose-limiting toxicity for BCL-XL inhibitors.[10][12]
-
Metabolic Instability: Some VHL-based PROTACs have shown metabolic instability in the linker region, which can lead to the generation of metabolites that compete with the intact PROTAC for target binding, thereby reducing in vivo efficacy.[3][4]
-
Oral Bioavailability Challenges: Historically, achieving good oral bioavailability with VHL-based PROTACs has been challenging due to their physicochemical properties, though recent studies have reported the development of orally active VHL-recruiting degraders.[13][14][15]
Table 3: Summary of General Toxicity Considerations
| Feature | CRBN-Based PROTACs | VHL-Based PROTACs |
| Primary Safety Concern | Potential for IMiD-related off-target effects and neosubstrate degradation. | On-target, off-tissue toxicity; challenges with metabolic stability and oral bioavailability. |
| Key Advantage | Well-understood pharmacology of IMiD ligands; clinically validated oral bioavailability (e.g., ARV-471).[5][11] | Potential for tissue-selective degradation based on differential VHL expression (e.g., sparing platelets).[10][12] |
| Potential Liabilities | Ubiquitous CRBN expression may lead to broader on-target, off-tissue effects. | VHL mutations in certain cancers (e.g., renal cell carcinoma) can confer resistance. |
Experimental Protocols and Workflows
The robust in vivo evaluation of PROTACs is critical for their preclinical development. A typical workflow involves establishing a relevant animal model, assessing pharmacokinetics and pharmacodynamics, and evaluating efficacy and toxicity.
Key Methodologies
-
In Vivo Efficacy Studies (Xenograft Model)
-
Cell Line and Animal Model: Select a relevant cancer cell line (e.g., MCF-7 for ER+ breast cancer) and implant cells subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).[16][17]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³) before randomizing animals into vehicle control and treatment groups.[16]
-
Dosing: Prepare the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via the intended clinical route (e.g., oral gavage) at various doses and schedules.
-
Efficacy Endpoints: Measure tumor volume regularly using calipers. At the end of the study, excise and weigh tumors.[16]
-
-
Pharmacodynamic (PD) Analysis
-
Western Blot: Homogenize tumor tissue samples in lysis buffer. Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., β-actin) to quantify protein degradation.[16]
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin, embed in paraffin, and section. Stain sections with an antibody against the POI to assess its expression level and localization within the tumor microenvironment.[16]
-
-
Toxicity Assessment
-
General Health: Monitor animals daily for clinical signs of toxicity, and measure body weight regularly.[][19]
-
Hematology and Clinical Chemistry: At study termination, collect blood samples for complete blood counts and analysis of serum chemistry to assess organ function.[19]
-
Histopathology: Collect major organs (liver, spleen, kidney, etc.), fix, section, and stain (e.g., with H&E) for pathological examination.[19]
-
Conclusion and Future Perspectives
Both CRBN and VHL have proven to be highly effective E3 ligases for developing clinically relevant PROTACs. The choice between them is not straightforward and involves a multi-parameter optimization process.
-
CRBN-based PROTACs currently dominate the clinical landscape, benefiting from the favorable physicochemical properties and established safety profiles of IMiD-based ligands. The success of oral degraders like ARV-471 highlights their potential.[20] However, careful consideration of neosubstrate effects is warranted.
-
VHL-based PROTACs offer a key advantage in their potential for tissue-selective degradation, which can mitigate on-target toxicities, as exemplified by BCL-XL degraders with reduced platelet toxicity.[10] Overcoming challenges in oral bioavailability and metabolic stability remains an active area of research, with significant progress being made.[14]
Ultimately, the optimal E3 ligase choice will be target- and indication-specific. A deep understanding of the POI's biology, the expression patterns of CRBN and VHL in target vs. off-target tissues, and the specific therapeutic window will guide the rational design of the next generation of safe and effective protein degraders. Future research focusing on direct, systematic comparisons of matched CRBN and VHL-based PROTACs will be invaluable in further refining these design principles.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Arvinas [ir.arvinas.com]
- 12. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. arvinasmedical.com [arvinasmedical.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of E3 Ligase Ligand 29
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management of E3 Ligase Ligand 29 Waste
The responsible disposal of this compound, a key component in targeted protein degradation research, is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2154341-52-1) is not publicly available, its intended use in proximity to cellular machinery necessitates handling it as a potent and potentially hazardous substance. This guide provides a comprehensive framework for its proper disposal, drawing upon established protocols for similar research-grade small molecules and thalidomide (B1683933) analogues, which share functional similarities with many E3 ligase ligands.
Core Principles of Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or down the drain. The primary goal is to contain the compound and ensure its destruction through approved hazardous waste disposal methods, typically high-temperature incineration.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe handling and compliant disposal. All personnel handling this compound should be trained on these procedures.
Quantitative Data for Waste Handling:
| Waste Type | Container Specification | Labeling Requirements | Storage Location |
| Solid Waste | Sealable, puncture-resistant, and compatible with contents. | "Hazardous Waste: this compound (Solid)" and any additional institutional or local identifiers. | Designated and secure satellite accumulation area. |
| Liquid Waste | Sealable, leak-proof, and chemically compatible container. | "Hazardous Waste: this compound (Liquid)" with solvent composition and estimated concentration. | Designated and secure satellite accumulation area. |
| Sharps Waste | Approved sharps container. | "Hazardous Waste: Sharps contaminated with this compound" and any required biohazard symbols if applicable. | Designated and secure satellite accumulation area. |
Experimental Protocol: Decontamination of Work Surfaces
Following any handling of this compound, all work surfaces and equipment must be thoroughly decontaminated.
-
Initial Wipe-Down: Using appropriate personal protective equipment (PPE), wipe down the contaminated surfaces with a solvent known to dissolve the compound (e.g., DMSO, ethanol, or isopropanol). Collect the wipes as solid hazardous waste.
-
Secondary Cleaning: Follow the solvent wipe with a solution of detergent and water to remove any residual solvent and compound.
-
Final Rinse: If appropriate for the surface, perform a final rinse with distilled water.
-
Waste Collection: All disposable materials used for decontamination, including wipes, bench paper, and PPE, must be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram outlines the procedural flow for the safe disposal of this compound.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.
-
Contain: Use a chemical spill kit with appropriate absorbent material to contain the spill. Do not use combustible materials for spills of solutions in flammable solvents.
-
Collect: Carefully collect the absorbent material and any contaminated debris, placing it in a sealed, labeled container for hazardous solid waste.
-
Decontaminate: Clean the spill area following the decontamination protocol outlined above.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disclaimer: This guide provides general recommendations based on best practices for handling potent research compounds. Always consult your institution's specific waste disposal policies and your EHS department for guidance tailored to your location and facilities.
Personal protective equipment for handling E3 ligase Ligand 29
Essential Safety and Handling Guide for E3 Ligase Ligand 29
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1] | To avoid skin contact. Wash and dry hands after handling. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | To prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated place, such as a chemical fume hood.[1]
-
Wear suitable protective clothing, including the PPE detailed above.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store the container tightly closed.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Emergency Procedures
| Situation | Action |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Spill | Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1] |
Disposal Plan
Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations. It is crucial that the discharge of the chemical into the environment is avoided.[1]
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution of an E3 ligase ligand, which often have low water solubility.
-
Pre-dissolve: Weigh the desired amount of the this compound powder.
-
Solubilization: Dissolve the powder in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.
-
Further Dilution (for in vivo): For in vivo formulations, the DMSO stock solution may be further diluted with other vehicles like PEG300, Tween 80, and ddH₂O, or suspended in solutions like 0.5% CMC Na.
Workflow for Handling this compound
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
